Haloperidol-d4-1
Description
The exact mass of the compound Haloperidol (D4') is 379.1652418 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i3D,4D,9D,10D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPOXFFQSENCJ-AKPGVGPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)[2H])[2H])F)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670084 | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-fluoro(~2~H_4_)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-35-0 | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-fluoro(~2~H_4_)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136765-35-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Haloperidol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of Haloperidol-d4, a deuterated analog of the well-established antipsychotic drug Haloperidol. This isotopically labeled compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of Haloperidol in biological matrices by mass spectrometry.
Introduction
Haloperidol is a typical antipsychotic medication belonging to the butyrophenone class. It primarily functions as a dopamine D2 receptor antagonist in the central nervous system, making it effective in the treatment of schizophrenia, Tourette's syndrome, and other psychiatric disorders.[1] The introduction of deuterium atoms into the Haloperidol structure at the 4-chlorophenyl moiety results in Haloperidol-d4. This isotopic labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled drug in mass spectrometric analyses, without significantly altering its chemical properties.
Synthesis of Haloperidol-d4
The synthesis of Haloperidol-d4 is analogous to the established synthesis of Haloperidol, involving the N-alkylation of a piperidine derivative with a butyrophenone side chain. The key distinction lies in the use of a deuterated precursor for the 4-chlorophenylpiperidine moiety.
The overall synthetic strategy can be conceptually divided into two main stages:
-
Synthesis of the deuterated intermediate: 4-(4-chlorophenyl-d4)-4-hydroxypiperidine.
-
Coupling reaction: N-alkylation of the deuterated intermediate with 4-chloro-4'-fluorobutyrophenone to yield Haloperidol-d4.
Experimental Protocols
Stage 1: Synthesis of 4-(4-chlorophenyl-d4)-4-hydroxypiperidine
The synthesis of this key deuterated intermediate can be achieved through a Grignard reaction, a common method for forming carbon-carbon bonds.
-
Reaction Scheme:
-
Step 1a: Preparation of the Grignard Reagent. 1-Bromo-4-chlorobenzene-d4 is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) to form the Grignard reagent, (4-chlorophenyl-d4)magnesium bromide.
-
Step 1b: Grignard Reaction. The prepared Grignard reagent is then reacted with a suitable protected 4-piperidone derivative, such as N-benzyl-4-piperidone.
-
Step 1c: Deprotection. The protecting group (e.g., benzyl) is subsequently removed to yield 4-(4-chlorophenyl-d4)-4-hydroxypiperidine.
-
-
Detailed Protocol (Illustrative):
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-4-chlorobenzene-d4 (1.0 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux.
-
After the magnesium has been consumed, cool the resulting Grignard solution to 0 °C.
-
Slowly add a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The resulting N-benzyl-4-(4-chlorophenyl-d4)-4-hydroxypiperidine is then deprotected. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol under a hydrogen atmosphere.
-
After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the desired 4-(4-chlorophenyl-d4)-4-hydroxypiperidine.
-
Stage 2: Synthesis of Haloperidol-d4
This final step involves the coupling of the deuterated piperidine intermediate with the butyrophenone side chain.
-
Reaction Scheme: 4-(4-chlorophenyl-d4)-4-hydroxypiperidine is reacted with 4-chloro-4'-fluorobutyrophenone in the presence of a base.
-
Detailed Protocol (Illustrative):
-
To a solution of 4-(4-chlorophenyl-d4)-4-hydroxypiperidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) (2-3 eq).
-
Add 4-chloro-4'-fluorobutyrophenone (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Haloperidol-d4 is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for Haloperidol-d4.
Characterization of Haloperidol-d4
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Haloperidol-d4. The following analytical techniques are typically employed.
Data Presentation
| Property | Value | Reference |
| Chemical Name | 4-(4-(4-chlorophenyl-2,3,5,6-d4)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | [1] |
| CAS Number | 1189986-59-1 | [1] |
| Molecular Formula | C₂₁H₁₉D₄ClFNO₂ | [1] |
| Molecular Weight | 379.9 g/mol | [2] |
| Exact Mass | 379.1652418 Da | |
| Isotopic Purity | ≥98% deuterated forms (d₁-d₄) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, chloroform, and other organic solvents. |
Experimental Protocols for Characterization
1. Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the molecular weight and isotopic enrichment of Haloperidol-d4.
-
Methodology:
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer for MS/MS analysis.
-
Sample Preparation: A dilute solution of Haloperidol-d4 in a suitable solvent (e.g., methanol or acetonitrile) is infused directly or injected via an LC system.
-
Data Acquisition: Full scan mass spectra are acquired to determine the molecular ion peak. For structural confirmation, tandem mass spectrometry (MS/MS) is performed by fragmenting the precursor ion.
-
-
Expected Results:
-
The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 380.17, corresponding to the protonated molecule of Haloperidol-d4. This is 4 mass units higher than the non-deuterated Haloperidol (m/z 376.15).
-
MS/MS fragmentation of the precursor ion (m/z 380.17) will yield characteristic product ions. A common fragmentation involves the cleavage of the piperidine ring, with one of the major fragments being the deuterated chlorophenyl-containing moiety.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the structure and the specific location of the deuterium atoms.
-
Methodology:
-
Techniques: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Expected Results:
-
¹H NMR: The most significant difference compared to the spectrum of unlabeled Haloperidol will be the absence of signals corresponding to the aromatic protons on the 4-chlorophenyl ring. The other signals corresponding to the fluorophenyl, butyrophenone, and piperidine protons should be present with the expected chemical shifts and coupling patterns.
-
¹³C NMR: The signals for the deuterated carbons in the 4-chlorophenyl ring will be significantly attenuated or appear as multiplets due to C-D coupling. The chemical shifts of the other carbon atoms in the molecule should be largely unaffected.
-
3. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized Haloperidol-d4.
-
Methodology:
-
Technique: Reversed-phase HPLC with UV detection.
-
Column: A C18 or C8 stationary phase is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength where Haloperidol has strong absorbance (e.g., ~245 nm).
-
-
Expected Results:
-
The chromatogram should show a single major peak corresponding to Haloperidol-d4, indicating high chemical purity. The retention time should be very similar to that of unlabeled Haloperidol under the same chromatographic conditions. The purity is typically reported as a percentage based on the peak area.
-
| Characterization Data Summary | |
| Technique | Expected Result |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 380.17 |
| ¹H NMR | Absence of aromatic signals for the 4-chlorophenyl protons. |
| ¹³C NMR | Attenuated or multiplet signals for the deuterated carbons. |
| HPLC | Single major peak with purity >98%. |
Haloperidol Signaling Pathway
Haloperidol exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors. Blockade of these receptors in the mesolimbic pathway is thought to be responsible for its therapeutic action on the positive symptoms of schizophrenia.
Caption: Mechanism of action of Haloperidol.
Conclusion
This technical guide has outlined the synthesis and characterization of Haloperidol-d4. The synthetic route, leveraging a deuterated piperidine intermediate, is a reliable method for producing this essential internal standard. The characterization protocols described, including mass spectrometry, NMR, and HPLC, are critical for ensuring the quality and identity of the final product. The provided diagrams illustrate the logical flow of the synthesis and the well-understood mechanism of action of Haloperidol. This information is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
References
Haloperidol-d4-1 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Haloperidol-d4-1, a deuterated analog of the antipsychotic drug haloperidol. This document outlines its chemical properties, its primary application as an internal standard in quantitative analysis, and the relevant biological pathways of its non-deuterated counterpart.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 136765-35-0 | |
| Molecular Weight | 379.89 g/mol | |
| Molecular Formula | C₂₁H₁₉D₄ClFNO₂ | |
| Appearance | White to off-white solid | |
| Storage Temperature | -20°C |
Biological Context: Haloperidol and Dopamine D2 Receptor Signaling
This compound is a stable isotope-labeled version of haloperidol, a potent antagonist of the dopamine D2 receptor. As such, it is expected to exhibit the same pharmacological behavior. Haloperidol's primary mechanism of action involves blocking postsynaptic D2 receptors in the central nervous system, which are G-protein coupled receptors. This blockade disrupts dopaminergic neurotransmission, which is the basis of its antipsychotic effects. The signaling cascade initiated by dopamine at the D2 receptor, and its inhibition by haloperidol, involves multiple downstream effectors.
The diagram below illustrates the canonical G-protein-dependent signaling pathway and the β-arrestin-mediated pathway, both of which are affected by D2 receptor antagonists like haloperidol.
Caption: Dopamine D2 Receptor Signaling Pathways.
Experimental Protocols: Use as an Internal Standard
This compound is primarily used as an internal standard for the quantification of haloperidol in biological matrices by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that its chemical and physical properties are nearly identical to the analyte (haloperidol), leading to similar extraction recovery and ionization efficiency, but with a distinct mass-to-charge ratio (m/z) that allows for separate detection.
Representative LC-MS/MS Protocol for Haloperidol Quantification
This protocol is a composite of methodologies reported in the literature for the analysis of haloperidol in human plasma.
1. Sample Preparation (Solid Phase Extraction)
-
To 0.25 mL of human plasma, add a working solution of this compound (internal standard).
-
Dilute the sample with 1 mL of sodium phosphate buffer.
-
Load the mixture onto a cation exchange solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., a mixture of methanol and ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Haloperidol: m/z 376.2 → 165.1
-
This compound (Internal Standard): m/z 380.2 → 169.1
-
-
Data Analysis: The concentration of haloperidol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of haloperidol and a fixed concentration of this compound.
The following diagram illustrates a typical workflow for this type of quantitative analysis.
The Principle and Application of Haloperidol-d4 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for utilizing Haloperidol-d4 as an internal standard in the quantitative analysis of the antipsychotic drug Haloperidol. The use of a stable isotope-labeled internal standard like Haloperidol-d4 is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, ensuring accuracy and precision in complex biological matrices.
Core Principle: Isotope Dilution Mass Spectrometry
The fundamental principle behind using Haloperidol-d4 is isotope dilution mass spectrometry. Haloperidol-d4 is a synthetic version of Haloperidol where four hydrogen atoms have been replaced with deuterium atoms.[1] This substitution results in a molecule that is chemically and physically almost identical to Haloperidol but has a different molecular weight. This key difference allows the mass spectrometer to distinguish between the analyte (Haloperidol) and the internal standard (Haloperidol-d4).
By adding a known amount of Haloperidol-d4 to each sample and calibrator at the beginning of the sample preparation process, it experiences the same processing variations as the endogenous Haloperidol. These variations can include extraction inefficiencies, matrix effects, and fluctuations in instrument response. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains constant even if sample loss occurs, leading to more accurate and precise measurements.
Physicochemical Properties of Haloperidol-d4
| Property | Value |
| Chemical Formula | C₂₁H₁₉D₄ClFNO₂[1] |
| Molecular Weight | 379.9 g/mol [1][2] |
| Deuteration Purity | ≥99% deuterated forms (d₁-d₄)[1] |
| Synonyms | Haloperidol (D4'), 4-[4-(4-chlorophenyl-2,3,5,6-d₄)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |
Experimental Protocols for Quantitative Analysis
The following sections detail a typical workflow for the quantification of Haloperidol in human plasma using Haloperidol-d4 as an internal standard, based on validated LC-MS/MS methods.
Sample Preparation
A crucial step in bioanalysis is the extraction of the analyte and internal standard from the biological matrix and removal of interfering substances.
1. Protein Precipitation: This is a simple and rapid method.
-
To a plasma sample, add a known amount of Haloperidol-d4 solution.
-
Add a protein precipitating agent, such as acetonitrile or methanol, to denature and precipitate plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The resulting supernatant, containing Haloperidol and Haloperidol-d4, is then typically evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE): This method provides a cleaner extract compared to protein precipitation.
-
Condition a suitable SPE cartridge (e.g., Strata-X PRO) with methanol and then water.
-
Load the plasma sample, to which a known amount of Haloperidol-d4 has been added.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analyte and internal standard with an elution solvent.
-
The eluate is then evaporated and reconstituted for analysis.
Liquid Chromatography (LC)
The chromatographic separation is essential to resolve Haloperidol and Haloperidol-d4 from other components in the sample extract.
| Parameter | Typical Conditions |
| Column | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) or Kromasil C18 |
| Mobile Phase | A gradient of an aqueous phase (e.g., 10-mM ammonium trifluoroacetate buffer) and an organic phase (e.g., acetonitrile). |
| Flow Rate | Typically in the range of 0.2-0.5 mL/min. |
| Column Temperature | Maintained at a constant temperature, for example, 35°C. |
Mass Spectrometry (MS)
The detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Typical Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Haloperidol: m/z 376.1 → 165.0 or 376.29 → 165.14Haloperidol-d4: m/z 380.1 → 169.0 or 380.28 → 169.17 |
| Collision Energy | Optimized for each transition to achieve maximum signal intensity. |
Quantitative Data Summary
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of Haloperidol using Haloperidol-d4 as an internal standard.
Table 1: Linearity and Sensitivity
| Method Reference | Matrix | Linearity Range | LLOQ |
| Method A | Human Plasma | 0.05 - 80 ng/mL | 0.05 ng/mL |
| Method B | Human Plasma | 5.03 - 6020.75 pg/mL | 5.03 pg/mL |
Table 2: Precision and Accuracy
| Method Reference | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Method B | LLOQ (5.03) | 5.33 | 102.52 | 5.73 | 102.66 |
| Method B | Low QC | 3.89 | 98.45 | 4.12 | 99.87 |
| Method B | Medium QC | 2.15 | 96.78 | 3.21 | 97.45 |
| Method B | High QC | 0.92 | 95.40 | 2.05 | 95.40 |
Table 3: Recovery
| Method Reference | Extraction Method | Extraction Recovery (%) |
| Method A | Phospholipid Removal Plate | Nearly 100% |
| Method B | Solid-Phase Extraction | > 95% |
Visualizing the Workflow and Principles
The following diagrams, generated using the DOT language, illustrate the key processes and logical relationships in the use of Haloperidol-d4 as an internal standard.
Caption: Experimental workflow for Haloperidol quantification.
Caption: Principle of internal standard correction.
Conclusion
Haloperidol-d4 serves as an ideal internal standard for the quantitative determination of Haloperidol in biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations throughout the analytical process. The use of Haloperidol-d4 in conjunction with LC-MS/MS provides a highly sensitive, selective, and robust method, which is essential for therapeutic drug monitoring, pharmacokinetic studies, and other applications in drug development and clinical research. The detailed protocols and performance data presented in this guide offer a solid foundation for laboratories seeking to implement this critical analytical technique.
References
Physicochemical differences between Haloperidol and Haloperidol-d4-1
An In-Depth Technical Guide to the Physicochemical Differences Between Haloperidol and Haloperidol-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the physicochemical differences between Haloperidol and its deuterated isotopologue, Haloperidol-d4. Haloperidol is a potent first-generation antipsychotic medication widely used in the treatment of schizophrenia and other psychiatric disorders. Haloperidol-d4, a stable isotope-labeled version of the parent drug, serves as an indispensable tool in analytical and clinical research, primarily as an internal standard for highly accurate quantification in complex biological matrices. While structurally almost identical, the substitution of four hydrogen atoms with deuterium on one of the aromatic rings introduces subtle but significant changes in mass and bond strength. These differences have profound implications for their application in mass spectrometry, metabolic stability studies, and pharmacokinetic analysis. This document details these differences through quantitative data, outlines the experimental protocols used for their characterization, and provides visual representations of key concepts and workflows.
Core Physicochemical Properties
The primary distinction between Haloperidol and Haloperidol-d4 lies in the isotopic substitution of hydrogen with deuterium. This substitution has a negligible effect on properties such as melting point, solubility, and pKa, but it fundamentally alters the molecular weight. The carbon-deuterium (C-D) bond is also stronger than the carbon-hydrogen (C-H) bond, a factor that underlies the kinetic isotope effect discussed in later sections.
| Property | Haloperidol | Haloperidol-d4 | Reference(s) |
| Chemical Formula | C₂₁H₂₃ClFNO₂ | C₂₁H₁₉D₄ClFNO₂ | |
| Molecular Weight | 375.87 g/mol | 379.89 g/mol | |
| Monoisotopic Mass | 375.1405 Da | 379.1652 Da | |
| Appearance | White, amorphous, or microcrystalline solid | White Solid | |
| Melting Point | ~150 °C | Not typically reported; expected to be similar to Haloperidol | |
| Solubility (Water) | Very low (1.4 mg/100 mL) | Not typically reported; expected to be similar to Haloperidol | |
| Solubility (Organic) | Soluble in chloroform, methanol, acetone | Slightly soluble in chloroform and methanol | |
| Protein Binding | ~90% | Not applicable (used as an analytical standard) |
The Impact of Deuteration on Metabolism: The Kinetic Isotope Effect
The most significant physicochemical difference from a biochemical perspective is the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
Haloperidol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes (CYP3A4 and CYP2D6), carbonyl reductase, and through glucuronidation. Many of these metabolic transformations involve the cleavage of a C-H bond. Because the C-D bond is stronger and requires more energy to break than a C-H bond, deuterating a molecule at a site of metabolism can significantly slow down its metabolic rate.
While Haloperidol-d4 is specifically designed with deuterium atoms on the chlorophenyl ring—a position not typically considered the primary site of metabolism—this principle is the foundation for developing "heavy drugs." In that context, deuterium is strategically placed at metabolically vulnerable positions to slow clearance, increase drug exposure, and potentially reduce the formation of reactive metabolites.
Structural Representation and Key Differences
The chemical structures of Haloperidol and its deuterated analog are nearly identical, differing only in the isotopic composition of the chlorophenyl ring.
Caption: Chemical structures of Haloperidol and Haloperidol-d4.
Analytical Applications and Mass Spectrometry
The primary and most critical application of Haloperidol-d4 is its use as an internal standard (IS) in quantitative bioanalysis, typically employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An ideal IS should be chemically similar to the analyte but distinguishable by the detector.
Haloperidol-d4 is nearly perfect for this role:
-
Co-elution: It has virtually identical chromatographic retention time to Haloperidol, meaning it experiences the same analytical conditions.
-
Extraction Efficiency: It mimics the extraction behavior of Haloperidol from complex matrices like plasma or urine.
-
Ionization Efficiency: It shows similar ionization efficiency in the mass spectrometer source.
-
Mass Distinction: It is easily distinguished from the unlabeled analyte by its higher mass (+4 Da).
This allows it to correct for variations in sample preparation, injection volume, and instrument response, leading to highly precise and accurate quantification of Haloperidol.
| Parameter | Haloperidol | Haloperidol-d4 (Internal Standard) |
| Precursor Ion (m/z) | 376.1 [M+H]⁺ | 380.2 [M+H]⁺ |
| Typical Product Ion (m/z) | 165.1 | 165.1 |
| Rationale | The precursor ion corresponds to the protonated molecule. The product ion results from a characteristic fragmentation, often cleavage of the piperidine ring linkage, which does not involve the deuterated part of the molecule. | The precursor ion is +4 mass units heavier. The fragment ion is identical because the deuterium labels are not on the fragmented portion, further confirming the identity of the analyte. |
Experimental Protocols
Quantitative Analysis of Haloperidol in Plasma by LC-MS/MS
This protocol is a representative example for the therapeutic drug monitoring of Haloperidol.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of human plasma, add 20 µL of Haloperidol-d4 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix the sample.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Haloperidol: Q1 376.1 -> Q3 165.1
-
Haloperidol-d4: Q1 380.2 -> Q3 165.1
-
-
Data Analysis: The concentration of Haloperidol is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Caption: Bioanalytical workflow for Haloperidol quantification.
NMR Spectroscopy for Structural Confirmation
¹H NMR (Proton Nuclear Magnetic Resonance) is used to confirm the structure of Haloperidol and the successful incorporation of deuterium in Haloperidol-d4.
-
Haloperidol: The ¹H NMR spectrum will show characteristic signals for all 23 protons, including distinct aromatic signals for both the fluorophenyl and chlorophenyl rings.
-
Haloperidol-d4: In the ¹H NMR spectrum, the aromatic signals corresponding to the protons on the chlorophenyl ring will be absent or significantly diminished, providing definitive proof of deuteration at that specific location.
Stability and Forced Degradation Studies
To assess stability, both compounds can be subjected to stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, photolytic, and thermal stress).
-
Protocol:
-
Prepare solutions of Haloperidol and Haloperidol-d4 in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
Expose the solutions to heat (e.g., 60°C) or UV light for a defined period.
-
Analyze the samples at time points using a stability-indicating HPLC method (typically with UV or MS detection).
-
-
Expected Outcome: Both compounds are expected to show similar degradation profiles, as the deuteration is on a relatively stable aromatic ring. Significant degradation is known to occur in acidic and alkaline environments for Haloperidol.
Metabolic Pathways and Receptor Interaction
Haloperidol primarily exerts its antipsychotic effect by acting as a high-affinity antagonist at dopamine D2 receptors in the brain. Its metabolism is complex, involving multiple pathways.
Caption: Haloperidol's action and metabolic pathways.
Conclusion
The physicochemical differences between Haloperidol and Haloperidol-d4 are subtle yet critically important for their respective applications. The increase in mass upon deuteration makes Haloperidol-d4 an ideal internal standard for mass spectrometry, enabling precise and accurate quantification essential for therapeutic drug monitoring and pharmacokinetic studies. The increased strength of the C-D bond introduces the kinetic isotope effect, a phenomenon that can alter metabolic rates and is a key principle in the development of next-generation deuterated drugs. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize and understand these two important compounds.
A Technical Guide to the Isotopic Purity and Enrichment of Haloperidol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity and enrichment of Haloperidol-d4, a deuterated analog of the antipsychotic drug Haloperidol. This document outlines the quality control specifications, analytical methodologies for determining isotopic purity, and a plausible synthetic pathway. Haloperidol-d4 is crucial as an internal standard in pharmacokinetic and metabolic studies, where its isotopic stability and purity are paramount for accurate quantification of the parent drug.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available Haloperidol-d4 is a critical parameter for its use as an internal standard in quantitative mass spectrometry-based assays. A summary of reported purity levels from various suppliers is presented below. It is important to note that suppliers typically provide a minimum purity specification.
| Parameter | Specification | Source |
| Deuterated Forms (d1-d4) | ≥99% | Cayman Chemical |
| Chemical Purity (HPLC) | >95% | LGC Standards |
| Isotopic Enrichment | Not explicitly stated | Most suppliers provide a general purity statement |
| Molecular Formula | C₂₁H₁₉D₄ClFNO₂ | Multiple Sources[1][2] |
| Molecular Weight | 379.9 g/mol | Multiple Sources[1][2] |
Experimental Protocols for Isotopic Purity and Enrichment Analysis
The determination of isotopic purity and enrichment of deuterated compounds like Haloperidol-d4 relies on high-precision analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z), it can distinguish between the unlabeled compound and its deuterated isotopologues.
Methodology:
-
Sample Preparation: A stock solution of Haloperidol-d4 is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is used.
-
Infusion and Data Acquisition: The sample is directly infused into the mass spectrometer. Data is acquired in full scan mode in the positive ion mode, with a mass range that encompasses the molecular ions of Haloperidol and Haloperidol-d4.
-
Data Analysis: The relative intensities of the ion signals corresponding to the unlabeled Haloperidol (d0) and the deuterated isotopologues (d1, d2, d3, d4) are measured. The isotopic enrichment is calculated based on the relative abundance of the d4 isotopologue compared to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) is used to determine the degree of deuteration by quantifying the residual non-deuterated sites.
Methodology:
-
Sample Preparation: A known quantity of Haloperidol-d4 is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d6) that does not contain the protons of interest.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The integrals of the signals corresponding to the protons on the deuterated phenyl ring are compared to the integrals of protons at non-deuterated positions in the molecule. The percentage of deuteration at each site can be calculated from these integral ratios.
Synthesis of Haloperidol-d4
While specific proprietary synthesis methods are not publicly disclosed, a plausible synthetic route for Haloperidol-d4 involves the use of a deuterated starting material. The deuterium atoms are incorporated into the chlorophenyl ring.
A likely precursor for the synthesis is 4-chloro-1-(4-fluorophenyl)butan-1-one, which is then reacted with 4-(4-(4-chlorophenyl-d4)-4-hydroxypiperidin). The deuterated piperidine intermediate can be synthesized starting from chlorobenzene-d5, which is commercially available. A common route for the synthesis of Haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)butan-1-one. For the synthesis of Haloperidol-d4, the 4-(4-chlorophenyl)-4-hydroxypiperidine would be replaced with its deuterated counterpart.
Visualizations
Experimental Workflow for Quality Control of Haloperidol-d4
Caption: Quality control workflow for Haloperidol-d4.
Plausible Synthetic Pathway for Haloperidol-d4
Caption: Plausible synthesis of Haloperidol-d4.
References
An In-depth Technical Guide to the Stability and Storage of Haloperidol-d4
Introduction
Haloperidol-d4 is the deuterated form of Haloperidol, a typical antipsychotic drug. It is primarily utilized as an internal standard in pharmacokinetic studies and for the quantification of Haloperidol in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The integrity and stability of such isotopically labeled standards are paramount for ensuring the accuracy and reliability of analytical results. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of Haloperidol-d4. The information presented is synthesized from manufacturer data and scientific literature.
Note: The nomenclature "Haloperidol-d4-1" may be a manufacturer-specific identifier. This document refers to the standard compound, Haloperidol-d4 (CAS No: 1189986-59-1). The stability and storage data are expected to be identical.
Recommended Storage and Handling
Proper storage is critical to maintain the chemical purity and isotopic integrity of Haloperidol-d4. The compound is typically supplied as a solid.[1][2][3][4]
Table 1: Recommended Storage and Stability for Haloperidol-d4
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | |
| Long-Term Stability | ≥ 4 years (when stored at -20°C) | |
| Shipping Condition | Room temperature or on blue ice | |
| Physical Form | Solid (White to off-white) | |
| Container | Tightly sealed, light-resistant containers | |
| Solubility | Slightly soluble in Chloroform and Methanol; also soluble in Acetone and Benzene. |
Chemical Stability and Degradation Profile
The chemical stability of Haloperidol-d4 is expected to be analogous to that of non-deuterated Haloperidol. Extensive forced degradation studies on Haloperidol have identified its vulnerabilities to specific stress conditions.
Key Findings from Stability Studies:
-
Hydrolytic Instability: Haloperidol shows significant degradation under both acidic and basic conditions, particularly at elevated temperatures. Four primary degradation products (termed DPA, DPB, DPC, and DPD) have been identified via LC-MS analysis following acid and base-induced stress.
-
Oxidative Stability: The stability under oxidative stress is conflicting in the literature. Some studies report robust stability, while others have identified two degradation products, cis- and trans-haloperidol N-oxide, when exposed to strong oxidizing agents like 15% hydrogen peroxide.
-
Photostability: Haloperidol is sensitive to light. Solutions exposed to sunlight or UV light undergo degradation, which can be mitigated by using amber glass vials. In liquid form, degradation can be as high as 57% after 48 hours of sunlight exposure. The solid powder form is more resilient to photolytic stress.
-
Thermal Stability: As a solid, Haloperidol is robust against dry heat. Thermal analyses show a melting point of approximately 150°C, indicating good thermal stability of the active ingredient itself. However, solutions may degrade when heated.
Table 2: Summary of Haloperidol Stability under Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Observed Degradation | Source(s) |
| Acid Hydrolysis | 1 N HCl, 70°C, 7 days | Significant Degradation | |
| Base Hydrolysis | 1 N NaOH, 70°C, 7 days | Significant Degradation | |
| Oxidation | 0.3% - 3% H₂O₂, 60°C, 7 days | Stable | |
| Oxidation | 15% H₂O₂, 70°C, 7 hours | Degradation to N-oxides | |
| Photolytic (Sunlight) | 48 hours (liquid solution) | High Degradation (~57%) | |
| Photolytic (UV Light) | 48 hours (liquid solution) | Susceptible to degradation | |
| Thermal (Dry Heat) | Powder form | Robust Stability | |
| Thermal (Solution) | 60°C, 7 days | Degradation (~10%) |
Degradation Pathways
The primary degradation pathways for Haloperidol involve hydrolysis and oxidation. Under hydrolytic stress, several products can form. Under specific oxidative conditions, the tertiary amine of the piperidine ring is oxidized to form N-oxides.
References
Understanding the Kinetic Isotope Effect of Haloperidol-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Kinetic Isotope Effect in Drug Metabolism
The kinetic isotope effect is a powerful tool in mechanistic enzymology and drug development. It refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. In pharmaceutical research, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is of particular interest. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when deuterium is substituted at that position. This phenomenon can be leveraged to favorably alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of toxic metabolites.
Haloperidol, a typical antipsychotic medication, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, as well as through glucuronidation.[1][2] The metabolic processes involve reactions such as oxidation and reduction, which can be susceptible to the kinetic isotope effect.[2][3] Haloperidol-d4 is a deuterated analog of Haloperidol, where four hydrogen atoms have been replaced by deuterium. Investigating the KIE of Haloperidol-d4 can provide valuable insights into its metabolic stability and the potential for developing a "soft" drug with an optimized pharmacokinetic profile.
Metabolic Pathways of Haloperidol
The biotransformation of Haloperidol is complex, involving multiple enzymatic pathways. A simplified overview of the primary metabolic routes is depicted below.
The primary metabolic pathways for Haloperidol include:
-
Reduction: The ketone group of Haloperidol is reduced to a secondary alcohol, forming reduced Haloperidol. This reaction is reversible, with the back-oxidation being catalyzed primarily by CYP3A4.[3]
-
Glucuronidation: This is a major route of elimination where a glucuronic acid moiety is attached to the hydroxyl group of Haloperidol, forming Haloperidol glucuronide.
-
Oxidative N-dealkylation: This pathway, mediated by CYP3A4 and CYP2D6, leads to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and 4-fluorobenzoylpropionic acid (FBPA).
-
Oxidation to Pyridinium Metabolite: Haloperidol can be oxidized to a potentially neurotoxic pyridinium metabolite, HPP+. This reaction is also catalyzed by CYP3A4 and CYP2D6.
Data Presentation: Pharmacokinetic Parameters of Haloperidol
While direct comparative data for Haloperidol-d4 is not available in the reviewed literature, the following table summarizes the known pharmacokinetic parameters of Haloperidol from various studies. This table can serve as a baseline for future studies investigating the kinetic isotope effect of its deuterated analog.
| Parameter | Value | Species | Administration Route | Reference |
| Elimination Half-life (t½) | 18.1 - 18.8 h | Human | Oral / Intravenous | |
| ~21 h | Human | Intramuscular | ||
| Oral Bioavailability | 60 - 70% | Human | Oral | |
| 60 ± 18% | Human | Oral | ||
| Blood Clearance | 550 ± 133 mL/min | Human | Oral / Intravenous | |
| Volume of Distribution (Vdss) | 7.9 ± 2.5 L/kg | Human | Oral / Intravenous |
Note: The absence of pharmacokinetic data for Haloperidol-d4 in this table highlights a key knowledge gap. A primary objective of a kinetic isotope effect study would be to populate a similar table for the deuterated compound and compare the values to those of the parent drug.
Experimental Protocols
To investigate the kinetic isotope effect of Haloperidol-d4, a series of in vitro experiments using human liver microsomes (HLMs) and recombinant human CYP enzymes are essential. The following are detailed protocols for such studies.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay is designed to determine the intrinsic clearance of Haloperidol and Haloperidol-d4.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Haloperidol and Haloperidol-d4
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar compound not metabolized by the same enzymes)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a working solution of HLMs in potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Preparation of Test Compounds: Prepare stock solutions of Haloperidol and Haloperidol-d4 in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in the incubation mixture.
-
Incubation:
-
Add the HLM mixture and the test compounds to a 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of remaining parent compound (Haloperidol or Haloperidol-d4) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg protein)
-
Enzyme Kinetics with Recombinant CYP Enzymes
This protocol is used to determine the Michaelis-Menten kinetic parameters (Vmax and Km) for the metabolism of Haloperidol and Haloperidol-d4 by specific CYP enzymes (e.g., CYP3A4).
Materials:
-
Recombinant human CYP3A4 enzyme
-
Cytochrome P450 reductase
-
Liposomes (or other membrane-mimicking system)
-
Haloperidol and Haloperidol-d4 at various concentrations
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
Acetonitrile (ice-cold)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation of Reaction Mixture: In a 96-well plate, combine the recombinant CYP3A4 enzyme, cytochrome P450 reductase, and liposomes in potassium phosphate buffer.
-
Substrate Addition: Add varying concentrations of Haloperidol or Haloperidol-d4 to the wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Incubation and Quenching: Incubate for a predetermined time (within the linear range of metabolite formation) at 37°C. Terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Sample Processing and LC-MS/MS Analysis: Process the samples as described in the metabolic stability assay and quantify the formation of a specific metabolite (e.g., reduced Haloperidol or HPP+).
-
Data Analysis:
-
Plot the rate of metabolite formation (velocity) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).
-
The kinetic isotope effect on Vmax (Vmax(H)/Vmax(D)) and Vmax/Km ((Vmax/Km)H / (Vmax/Km)D) can then be calculated.
-
Conclusion
Understanding the kinetic isotope effect of Haloperidol-d4 is crucial for assessing its potential as a therapeutically improved version of Haloperidol. While this guide provides the theoretical background of Haloperidol metabolism and detailed experimental protocols to investigate the KIE, the lack of publicly available quantitative data for Haloperidol-d4 underscores the need for further research in this area. The methodologies outlined herein offer a robust framework for scientists to generate the necessary data to elucidate the impact of deuteration on the metabolic fate of Haloperidol, which could pave the way for the development of safer and more effective antipsychotic therapies.
References
Decoding the Certificate of Analysis for Haloperidol-d4-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Haloperidol-d4-1, a deuterated analog of the well-known antipsychotic drug haloperidol, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its Certificate of Analysis (CoA) is a crucial document that guarantees its identity, purity, and overall quality. This guide provides an in-depth interpretation of a typical this compound CoA, detailing the significance of each analytical test and offering insights into the experimental methodologies.
Summary of Quantitative Data
A Certificate of Analysis for this compound presents key quantitative data that ascertains the material's purity and isotopic labeling. Below is a summary of typical specifications and results.
| Test | Specification | Typical Result |
| HPLC Purity | >95% | 97.32% (at 196 nm) |
| Isotopic Purity | >95% | 98.9% (d0 = 0.00%) |
| Specific Rotation | Report Result | 0.0° (c = 0.1, Methanol) |
| Loss on Drying | Not more than 0.5% | Conforms |
| Residue on Ignition | Not more than 0.10% | Conforms |
Identification and Characterization
Beyond quantitative purity, a CoA provides evidence of the compound's chemical structure and physical properties.
| Test | Specification | Typical Result |
| Appearance | White to Off-White Solid | White to Off-White Solid |
| Solubility | - | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly, Heated)[1] |
| NMR | Conforms to Structure | Conforms |
| ¹⁹F NMR | Conforms to Structure | Conforms |
| Mass Spectrometry (MS) | Conforms to Structure | Conforms |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates the main compound from any impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 column is commonly employed for the analysis of haloperidol and its analogs.[2][3]
-
Mobile Phase : A typical mobile phase consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as a phosphate buffer). The pH of the buffer is a critical parameter for achieving good separation. For haloperidol analysis, a mobile phase of methanol and a phosphate buffer (pH = 9.8) in a 90:10 (v/v) ratio has been used.[2][4]
-
Detection : UV detection is typically set at a wavelength where the analyte has maximum absorbance, for instance, 248 nm.
-
Procedure : A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity. The method should be validated according to ICH Q2 (R1) guidelines to ensure linearity, accuracy, and precision.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and structure of a compound.
-
Instrumentation : A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Technique : Electrospray ionization (ESI) is a common technique for molecules like haloperidol.
-
Analysis : The instrument measures the mass-to-charge ratio (m/z) of the ions. For this compound, the expected molecular weight is approximately 379.89 g/mol . The observed mass spectrum should show a prominent peak corresponding to the molecular ion of this compound, confirming its identity.
-
Isotopic Purity : MS is also crucial for determining the isotopic purity. The analysis looks for the presence of the non-deuterated (d0) and partially deuterated species. A high isotopic purity means a very low percentage of the d0 form.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the structure of a molecule. Both ¹H NMR and ¹⁹F NMR can be used for this compound.
-
Instrumentation : A high-resolution NMR spectrometer.
-
Sample Preparation : A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR : This spectrum will show signals for all the hydrogen atoms in the molecule. For this compound, the absence or significant reduction of signals corresponding to the deuterated positions on the chlorophenyl ring confirms the isotopic labeling.
-
¹⁹F NMR : This spectrum is specific for fluorine atoms. This compound contains a fluorine atom on the phenyl ring, which will give a characteristic signal in the ¹⁹F NMR spectrum, further confirming the structure. The spectrum is compared to a reference spectrum to ensure it conforms to the expected structure.
Visualizing the Workflow and Logic
The following diagrams illustrate the analytical workflow and the logical connections between the different tests performed for the Certificate of Analysis.
References
Methodological & Application
Application Note: High-Throughput Quantification of Haloperidol in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of haloperidol in human plasma. The method utilizes Haloperidol-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The method was validated over a clinically relevant concentration range and demonstrated excellent linearity, accuracy, and precision, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Haloperidol is a typical antipsychotic medication widely used in the treatment of schizophrenia and other psychotic disorders.[1][2][3][4] Due to its narrow therapeutic range and significant inter-individual variability in pharmacokinetics, therapeutic drug monitoring of haloperidol is crucial to optimize dosage, ensure efficacy, and minimize adverse effects. LC-MS/MS has become the preferred analytical technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed. This application note presents a validated LC-MS/MS method for the determination of haloperidol in human plasma, employing Haloperidol-d4 as the internal standard for reliable quantification.
Experimental
Materials and Reagents
-
Haloperidol and Haloperidol-d4 reference standards were procured from a certified supplier.
-
HPLC-grade methanol, acetonitrile, and formic acid were obtained from a reputable chemical vendor.
-
Ultrapure water was generated using a water purification system.
-
Human plasma was sourced from a certified biobank.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source was used for analysis.
-
Data acquisition and processing were controlled by the instrument's corresponding software.
Standard Solutions
Stock solutions of haloperidol and Haloperidol-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A simple protein precipitation method was employed for plasma sample preparation. To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard (Haloperidol-d4) was added. The mixture was vortexed for 1 minute to precipitate proteins. Following centrifugation at 10,000 rpm for 10 minutes, the supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
A summary of the liquid chromatography and mass spectrometry parameters is provided in the tables below.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Gradient Elution | As detailed in the table below |
Gradient Elution Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.5 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 300 °C |
| MRM Transitions | As detailed in the table below |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Haloperidol | 376.1 | 165.0 | 25 |
| Haloperidol-d4 | 380.1 | 169.0 | 25 |
Results and Discussion
Method Validation
The developed method was validated according to international guidelines. The validation parameters assessed included linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity:
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL for haloperidol in human plasma. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio greater than 10.
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC | < 10 | < 10 | 90-110 | 90-110 |
| Medium QC | < 10 | < 10 | 90-110 | 90-110 |
| High QC | < 10 | < 10 | 90-110 | 90-110 |
Recovery and Matrix Effect:
The extraction recovery of haloperidol was determined to be consistent and reproducible across the different QC levels. No significant matrix effect was observed, indicating that the chosen sample preparation method effectively removed interfering endogenous components from the plasma.
Visualizations
Caption: Experimental workflow from sample preparation to data reporting.
Caption: Logical relationship of method validation parameters.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of haloperidol in human plasma using Haloperidol-d4 as an internal standard. The method is sensitive, selective, and has been successfully validated over a clinically relevant concentration range. The high-throughput capability of the protein precipitation sample preparation makes this method well-suited for routine therapeutic drug monitoring and pharmacokinetic studies of haloperidol.
References
Application Note: Quantitative Analysis of Haloperidol in Human Plasma using Haloperidol-d4 as an Internal Standard
Introduction
Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia, Tourette syndrome, and other psychiatric disorders.[1][2] Therapeutic drug monitoring (TDM) of haloperidol is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing adverse effects due to its narrow therapeutic range and significant interindividual pharmacokinetic variability.[3][4][5] This application note describes a robust and sensitive method for the quantitative analysis of haloperidol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with haloperidol-d4 as the internal standard (IS). The use of a stable isotope-labeled internal standard like Haloperidol-d4 provides high accuracy and precision by compensating for matrix effects and variations in sample processing.
Mechanism of Action
Haloperidol primarily exerts its antipsychotic effects by acting as a potent antagonist of the dopamine D2 receptors in the brain, particularly within the mesolimbic and mesocortical pathways. This blockade of D2 receptors is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, haloperidol has some affinity for α1-adrenergic and 5-HT2 serotonin receptors, although to a lesser extent than for D2 receptors. The antagonism of D2 receptors in other brain regions, such as the nigrostriatal and tuberoinfundibular pathways, is associated with the extrapyramidal side effects and hyperprolactinemia, respectively, that can occur with haloperidol treatment.
Caption: Simplified signaling pathway of Haloperidol's mechanism of action.
Quantitative Analysis Data
The following tables summarize the key quantitative parameters for the analysis of haloperidol using haloperidol-d4 as an internal standard, based on various validated LC-MS/MS methods.
Table 1: LC-MS/MS Method Parameters
| Parameter | Description |
| Analyte | Haloperidol |
| Internal Standard | Haloperidol-d4 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Haloperidol) | m/z 376.1 -> 165.0, m/z 376.29 -> 165.14, m/z 376.18 -> 165.06 |
| MRM Transition (Haloperidol-d4) | m/z 380.1 -> 169.0, m/z 380.28 -> 169.17, m/z 380.1 -> 127.2 |
| Chromatographic Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, Kromasil C18) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate, ammonium trifluoroacetate) and an organic solvent (e.g., acetonitrile, methanol). |
Table 2: Method Validation Parameters
| Parameter | Range/Value |
| Linearity Range | 0.05 - 80 ng/mL, 1 - 15 ng/mL, 5.03 - 6020.75 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL, 1 ng/mL, 5.03 pg/mL |
| Intra-day Precision (%CV) | < 15%, 0.92% - 5.33% |
| Inter-day Precision (%CV) | < 15%, 2.05% - 5.73% |
| Accuracy | 95.40% - 102.66% |
| Extraction Recovery | Nearly 100%, > 95% |
Experimental Protocol
This protocol provides a general framework for the quantitative analysis of haloperidol in human plasma. It is recommended to validate the method in your laboratory.
Materials and Reagents
-
Haloperidol and Haloperidol-d4 reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium formate
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB), protein precipitation plates (e.g., OSTRO), or liquid-liquid extraction solvents.
Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of haloperidol and haloperidol-d4 in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of haloperidol by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the haloperidol working solutions into blank human plasma.
-
Prepare the internal standard working solution by diluting the haloperidol-d4 stock solution.
Sample Preparation
The following is an example of a solid-phase extraction (SPE) procedure. Other methods like protein precipitation or liquid-liquid extraction can also be used.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma sample (calibrator, QC, or unknown), add the internal standard solution. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 3. euchembioj.com [euchembioj.com]
- 4. researchgate.net [researchgate.net]
- 5. Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS | The European Chemistry and Biotechnology Journal [euchembioj.com]
Application Note: Solid-Phase Extraction for Haloperidol Analysis in Human Plasma
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantification of haloperidol in human plasma samples. The described methodology is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical toxicology. This protocol ensures efficient cleanup and concentration of haloperidol from a complex biological matrix, leading to accurate and precise results when coupled with analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Haloperidol is a potent, first-generation antipsychotic medication used in the treatment of various psychiatric disorders.[1] Due to its narrow therapeutic range and variable patient pharmacokinetics, monitoring its concentration in plasma is often recommended to optimize dosage and minimize adverse effects.[2] Solid-phase extraction has become a preferred method for sample preparation over techniques like liquid-liquid extraction because it is less labor-intensive, requires smaller volumes of organic solvents, and can be automated for high-throughput analysis.[3][4] This note provides a detailed protocol using a mixed-mode or reversed-phase SPE cartridge for the effective isolation of haloperidol from plasma.
Principle
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. For haloperidol analysis, a plasma sample is passed through an SPE cartridge containing a solid adsorbent. Haloperidol is retained on the sorbent while interferences like proteins, salts, and phospholipids are washed away. The purified haloperidol is then eluted from the cartridge with a small volume of an organic solvent. This process results in a cleaner and more concentrated sample, which enhances the sensitivity and reliability of subsequent analysis.[5]
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods for haloperidol quantification following sample preparation.
Table 1: Linearity and Recovery Data for Haloperidol Analysis
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Mean Extraction Recovery (%) | Reference |
| HPLC-UV | Human Plasma | 5-50 ng/mL | >0.999 | Not Reported | |
| LC-MS/MS | Human Plasma | 0.100-50.0 ng/mL | >0.99 | Not Reported (Inaccuracy <10%) | |
| LC-MS/MS | Human Plasma | 0.05-80 ng/mL | Not Reported | >85% | |
| LC-MS/MS | Human Plasma | 1-15 ng/mL | >0.99 | Not Reported | |
| RP-HPLC | Wastewater | Not Specified | Not Reported | 80-90% |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Haloperidol
| Analytical Method | Matrix | LOD | LOQ | Reference |
| HPLC-UV | Human Plasma | <5 ng/mL | 5 ng/mL | |
| LC-MS/MS | Human Plasma | Not Reported | 0.100 ng/mL | |
| LC-MS/MS | Human Plasma | Not Reported | 0.05 ng/mL | |
| LC-MS/MS | Human Plasma | Not Reported | 1 ng/mL | |
| RP-HPLC | Pharmaceutical Solution | 0.31 µg/mL | 0.95 µg/mL |
Experimental Protocol: Solid-Phase Extraction of Haloperidol from Human Plasma
This protocol is a synthesized methodology based on established procedures for the analysis of haloperidol in biological matrices.
Materials and Reagents:
-
SPE Cartridges: Oasis HLB or C18 cartridges.
-
Haloperidol standard solution
-
Internal Standard (IS) solution (e.g., Haloperidol-d4 or a structural analog like chlorohaloperidol).
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (HPLC grade)
-
0.1 M Phosphate Buffer (pH 6.0)
-
0.1 M Acetic Acid
-
Ammonium Hydroxide
-
Vortex mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma sample, add 20 µL of the internal standard solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) to the plasma sample.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 5,000 rpm for 5 minutes to precipitate proteins. Use the supernatant for the next step.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Follow with a wash of 3 mL of 0.1 M acetic acid to remove basic interferences.
-
Finally, wash with 3 mL of 25% methanol in water to remove remaining polar interferences.
-
Dry the cartridge under high vacuum for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the retained haloperidol and internal standard from the cartridge by passing 2 x 1 mL of methanol. A common elution solvent is methanol, sometimes modified with a small amount of ammonium hydroxide to ensure complete recovery of the basic drug.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and buffer).
-
Vortex briefly and transfer to an autosampler vial for analysis by HPLC or LC-MS/MS.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS | The European Chemistry and Biotechnology Journal [euchembioj.com]
- 3. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 'High throughput' solid-phase extraction technology and turbo ionspray LC-MS-MS applied to the determination of haloperidol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction and high-performance liquid chromatography for therapeutic monitoring of haloperidol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Haloperidol using Haloperidol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol is a typical antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders.[1][2] Due to its narrow therapeutic range and significant inter-individual variability in pharmacokinetics, therapeutic drug monitoring (TDM) of haloperidol is crucial to optimize clinical outcomes and minimize the risk of adverse effects.[1][3] TDM allows for the personalization of dosing regimens to maintain plasma concentrations within the established therapeutic window.[3]
The use of a stable isotope-labeled internal standard, such as Haloperidol-d4, is the gold standard for the quantitative analysis of haloperidol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The similar physicochemical properties of Haloperidol-d4 to the unlabeled analyte ensure that it behaves almost identically during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects. This results in highly accurate and precise quantification, which is essential for reliable TDM.
These application notes provide a detailed overview and protocols for the use of Haloperidol-d4 in the therapeutic drug monitoring of haloperidol.
Analytical Methodologies
The most common and reliable method for the quantification of haloperidol in biological samples for TDM is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods typically involve the following steps:
-
Sample Preparation: Extraction of haloperidol and the internal standard (Haloperidol-d4) from the biological matrix (e.g., plasma, serum, whole blood).
-
Chromatographic Separation: Separation of the analytes from other endogenous components using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometric Detection: Ionization of the analytes and subsequent detection and quantification using a tandem mass spectrometer.
The following sections provide detailed protocols and data for validated LC-MS/MS methods.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Haloperidol in Human Plasma
This protocol is based on a validated method for the quantification of haloperidol in human plasma using Haloperidol-d4 as an internal standard.
1. Materials and Reagents
-
Haloperidol reference standard
-
Haloperidol-d4 internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of haloperidol and Haloperidol-d4 in methanol.
-
Prepare working standard solutions by serially diluting the haloperidol stock solution with methanol or a suitable solvent mixture.
-
Spike blank human plasma with the working standard solutions to create calibration standards and quality control (QC) samples at various concentration levels.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma sample, add 50 µL of the Haloperidol-d4 internal standard working solution.
-
Add 1.0 mL of 0.5 M sodium hydroxide and vortex for 30 seconds.
-
Add 4 mL of extraction solvent (e.g., 3% isoamyl alcohol in heptane) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 25 cm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation (e.g., start with 95% A, ramp to 95% B) |
| Flow Rate | 0.4 - 1.0 mL/min |
| Injection Volume | 10 - 15 µL |
| Column Temperature | 30 - 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Haloperidol: m/z 376.2 → 165.1Haloperidol-d4: m/z 380.2 → 169.0 or 380.28 → 169.17 |
| Capillary Voltage | 3.5 kV |
5. Data Analysis
-
Quantify the concentration of haloperidol in the samples by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the determination of haloperidol using Haloperidol-d4.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 80 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | > 80% |
Table 2: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Haloperidol | 376.2 | 165.1 |
| Haloperidol-d4 | 380.2 | 169.0 / 169.17 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in the TDM process.
Caption: Experimental workflow for TDM of haloperidol.
Caption: Logic diagram for quantification using an internal standard.
Conclusion
The use of Haloperidol-d4 as an internal standard in LC-MS/MS methods provides a robust, reliable, and accurate approach for the therapeutic drug monitoring of haloperidol. The detailed protocols and validated method parameters presented in these application notes serve as a valuable resource for researchers and clinicians involved in TDM, aiding in the optimization of antipsychotic therapy and improvement of patient care.
References
- 1. Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS | The European Chemistry and Biotechnology Journal [euchembioj.com]
- 2. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Haloperidol plasma level monitoring in neuropsychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Haloperidol Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Haloperidol in biological matrices, specifically human plasma, utilizing a deuterated internal standard (IS), Haloperidol-d4, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This methodology is essential for accurate pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. Due to its narrow therapeutic range and significant interindividual variability in pharmacokinetics, precise and reliable quantification in biological fluids is crucial for optimizing dosage regimens and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as Haloperidol-d4, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to high accuracy and precision.
I. Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS method validation and the pharmacokinetic profile of Haloperidol.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 80 ng/mL | [1] |
| 1 - 15 ng/mL | [2][3] | |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [1] |
| 1 ng/mL | [2] | |
| Intra-day Precision (%CV) | 0.92% - 5.33% | |
| Inter-day Precision (%CV) | 2.05% - 5.73% | |
| Intra-day Accuracy | 95.40% - 102.52% | |
| Inter-day Accuracy | 95.40% - 102.66% | |
| Extraction Recovery | > 95% |
Table 2: Pharmacokinetic Parameters of Haloperidol (5 mg oral dose)
| Parameter | Geometric Mean ± SD | Reference |
| Cmax (ng/mL) | 0.87 ± 0.74 | |
| Tmax (h) | Not explicitly stated | |
| AUC0-60h (ng·h/mL) | 17.21 ± 8.26 | |
| AUCinf (ng·h/mL) | 21.75 ± 8.50 | |
| t1/2 (h) | 29.87 ± 8.25 | |
| Vd/F (L) | 11.51 ± 5.45 | |
| CL/F (L/h) | 0.26 ± 0.09 |
II. Experimental Protocols
A. Biological Sample Preparation: Salt-Assisted Liquid-Liquid Microextraction (SALLME)
This protocol describes a simple and efficient method for extracting Haloperidol and its deuterated internal standard from human plasma.
Materials:
-
Human plasma samples
-
Haloperidol and Haloperidol-d4 stock solutions (in methanol)
-
Acetonitrile (ACN)
-
Sodium chloride (NaCl)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Spike with the Haloperidol-d4 internal standard solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Add 200 mg of sodium chloride to induce phase separation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully collect the upper acetonitrile layer.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A Liquid Chromatography system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Kromasil C18 or equivalent (e.g., InterSustain C18, 3.0 µm, 3.0 x 100 mm)
-
Mobile Phase: A mixture of 10 mM ammonium trifluoroacetate buffer and acetonitrile in a 35:65 ratio. An alternative is a gradient elution with water containing 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Haloperidol: Q1: 376.1 m/z → Q3: 165.0 m/z
-
Haloperidol-d4 (IS): Q1: 380.1 m/z → Q3: 169.0 m/z
-
-
Desolvation Gas Flow: As optimized for the specific instrument.
-
Collision Energy: Optimized for the specific transitions.
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the key steps involved in the pharmacokinetic analysis of Haloperidol from plasma samples.
Caption: Experimental workflow for Haloperidol pharmacokinetic analysis.
B. Metabolic Pathway of Haloperidol
This diagram outlines the primary metabolic routes of Haloperidol in the human body.
Caption: Simplified metabolic pathway of Haloperidol.
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and specific approach for the quantification of Haloperidol in human plasma. The detailed protocols and summarized data serve as a valuable resource for researchers and professionals involved in the pharmacokinetic evaluation and clinical monitoring of Haloperidol, ultimately contributing to safer and more effective therapeutic management.
References
GC-MS Protocol for Haloperidol Analysis with Haloperidol-d4 Internal Standard
Application Note
This document provides a detailed protocol for the quantitative analysis of haloperidol in biological matrices, such as plasma or serum, using Gas Chromatography-Mass Spectrometry (GC-MS) with haloperidol-d4 as an internal standard. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, or other research applications.
Introduction
Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. Accurate and precise quantification of haloperidol in biological samples is crucial for therapeutic drug monitoring and pharmacokinetic studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers a sensitive and selective method for this purpose. The use of a deuterated internal standard, such as haloperidol-d4, is the gold standard for quantitative mass spectrometry as it compensates for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results. This protocol outlines the sample preparation, GC-MS parameters, and data analysis steps for the determination of haloperidol.
Principle
The method involves the extraction of haloperidol and the internal standard, haloperidol-d4, from a biological matrix, typically through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extracted analytes are then introduced into the GC-MS system. In the gas chromatograph, the compounds are separated based on their volatility and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. Quantification is achieved by comparing the peak area ratio of a characteristic ion of haloperidol to that of haloperidol-d4. Chemical Ionization (CI) with ammonia is often preferred to enhance the abundance of the molecular ion, thereby increasing sensitivity and selectivity.
Experimental Protocols
Materials and Reagents
-
Haloperidol certified reference standard
-
Haloperidol-d4 certified reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide
-
Organic extraction solvents (e.g., hexane, ethyl acetate, isoamyl alcohol)
-
Deionized water
-
Blank biological matrix (e.g., human plasma, serum)
Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction (LLE) procedure is a common method for extracting haloperidol from plasma or serum.
-
To 1 mL of plasma/serum sample in a glass tube, add a known amount of haloperidol-d4 internal standard solution.
-
Add an appropriate volume of a suitable buffer to adjust the pH (e.g., ammonium hydroxide to make the sample alkaline).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of haloperidol. These may need to be optimized for your specific instrument and column.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1-2 µL |
| Injector Temperature | 280°C |
| Injector Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 180°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Chemical Ionization (CI) |
| Reagent Gas | Ammonia |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, the mass spectrometer is operated in SIM mode to monitor specific ions for haloperidol and its deuterated internal standard. The exact m/z values should be determined by infusing standard solutions of both compounds. Based on the literature for chemical ionization, the protonated molecules ([M+H]+) are typically monitored.
| Compound | Monitored Ion (m/z) |
| Haloperidol | 376.1 |
| Haloperidol-d4 | 380.1 |
Data Presentation
Calibration Curve
A calibration curve is constructed by analyzing a series of calibration standards prepared in the blank biological matrix. The curve is generated by plotting the peak area ratio of haloperidol to haloperidol-d4 against the concentration of haloperidol.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for a validated GC-MS method for haloperidol analysis. The exact values may vary depending on the specific instrumentation and method optimization.
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of haloperidol.
Caption: Workflow for Haloperidol Analysis by GC-MS.
Application Notes and Protocols for the Quantification of Haloperidol and its Metabolites using Haloperidol-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of haloperidol and its primary metabolites in biological matrices, utilizing haloperidol-d4 as an internal standard. The methodologies described are principally based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[1][2] Due to its narrow therapeutic range and significant interindividual variability in pharmacokinetics, therapeutic drug monitoring of haloperidol and its metabolites is crucial to optimize dosage, ensure efficacy, and minimize adverse effects.[3][4] The major metabolite of haloperidol is reduced haloperidol, which can be converted back to the parent drug.[5] Other significant metabolites include 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and pyridinium metabolites.
The use of a stable isotope-labeled internal standard, such as haloperidol-d4, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Metabolic Pathway of Haloperidol
Haloperidol undergoes extensive metabolism in the liver. The primary metabolic pathways include reduction, oxidation, and glucuronidation. The cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent CYP2D6, are involved in the oxidative metabolism of haloperidol. Glucuronidation, a major route of metabolism, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.
Caption: Metabolic pathway of Haloperidol.
Quantitative Analysis using LC-MS/MS
LC-MS/MS is the preferred method for the simultaneous quantification of haloperidol and its metabolites due to its high selectivity and sensitivity. A general workflow for this analysis is depicted below.
References
- 1. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. euchembioj.com [euchembioj.com]
- 4. news-medical.net [news-medical.net]
- 5. Pharmacokinetics of haloperidol and reduced haloperidol in Chinese schizophrenic patients after intravenous and oral administration of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for High-Throughput Screening of Haloperidol with an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol is a typical antipsychotic medication widely used in the treatment of schizophrenia and other psychotic disorders.[1][2][3] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain.[1][4] Therapeutic drug monitoring of Haloperidol is crucial due to its narrow therapeutic index and significant interindividual variability in pharmacokinetics. High-throughput screening (HTS) methodologies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become indispensable for the rapid and accurate quantification of Haloperidol in biological matrices. This application note provides a detailed protocol for the high-throughput analysis of Haloperidol using an internal standard, ensuring reliable and reproducible results for clinical and research applications.
Quantitative Data Summary
The following tables summarize the quantitative data from validated high-throughput LC-MS/MS methods for the analysis of Haloperidol.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Haloperidol | Haloperidol-d4 | Human Plasma | 0.05 - 80 | 0.05 | >0.99 | |
| Haloperidol | Chlorohaloperidol | Human Plasma | 0.1 - 50 | 0.075 | >0.999 | |
| Haloperidol | Droperidol | Human Plasma | 25 - 5,000 | 25 | Not Specified | |
| Haloperidol | Haloperidol-d4 | Human Plasma | 0.1 - 50 | 0.1 | Not Specified |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Haloperidol | 0.25 | 11.1 | 8.5 | Not Specified | |
| Haloperidol | LLOQ, Low, Mid, High QC | < 10 | < 10 | 90-110 |
Table 3: Recovery and Matrix Effect
| Analyte | Internal Standard | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Haloperidol | Haloperidol-d4 | Phospholipid Removal Plate | ~100 | Not Significant | |
| Haloperidol | Chlorohaloperidol | Liquid-Liquid Extraction | 58 | Not Specified | |
| Haloperidol | Haloperidol-d4 | Solid-Phase Extraction | > 90 | Not Specified |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a rapid and simple method for sample clean-up, suitable for high-throughput analysis.
-
Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., Haloperidol-d4, 1 µg/mL in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
This method is optimized for the rapid and sensitive detection of Haloperidol and its internal standard.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 2 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Multiple Reaction Monitoring (MRM) Transitions | Haloperidol: 376.2 -> 165.2Haloperidol-d4: 380.2 -> 169.2 |
| Collision Energy | Optimized for each transition |
Visualizations
Signaling Pathways of Haloperidol
Caption: Signaling pathways affected by Haloperidol.
Experimental Workflow
Caption: High-throughput screening workflow for Haloperidol.
References
- 1. Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Haloperidol (Haldol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Interference with Haloperidol-d4
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering isotopic interference when using Haloperidol-d4 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Haloperidol-d4 analysis?
A1: Isotopic interference, or crosstalk, occurs when the signal from the unlabeled analyte, Haloperidol, contributes to the signal of its deuterated internal standard, Haloperidol-d4. This happens because naturally abundant heavy isotopes (primarily ¹³C) in the Haloperidol molecule can result in a mass-to-charge ratio (m/z) that is identical to the m/z of Haloperidol-d4. This overlap can lead to an overestimation of the internal standard's response, which in turn can cause an underestimation of the analyte's true concentration.
Q2: Why is Haloperidol-d4 used as an internal standard?
A2: Haloperidol-d4 is an ideal internal standard because it is chemically almost identical to Haloperidol. This structural similarity ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. The four deuterium atoms increase its mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.
Q3: What are the potential consequences of unaddressed isotopic interference?
A3: Unaddressed isotopic interference can lead to several analytical issues, including:
-
Inaccurate Quantification: The calculated concentration of Haloperidol may be inaccurate, typically biased low.
-
Non-linear Calibration Curves: The linear relationship between the concentration and the response ratio can be compromised, affecting the reliability of the assay.
-
Poor Assay Precision: Increased variability in quality control samples and study samples can occur.
Q4: How can I determine if isotopic interference is affecting my analysis?
A4: A simple experiment can be performed to assess the extent of isotopic interference. Analyze a high-concentration sample of unlabeled Haloperidol without the addition of the Haloperidol-d4 internal standard. If a signal is detected in the mass transition channel for Haloperidol-d4 at the retention time of Haloperidol, it confirms the presence of isotopic interference.
Troubleshooting Guides
Problem 1: I am observing a signal in my Haloperidol-d4 channel when I inject a high concentration of unlabeled Haloperidol.
-
Question: What is causing this signal and how can I quantify it?
-
Answer: This signal is due to the natural isotopic abundance of elements in the Haloperidol molecule, primarily ¹³C. To quantify the interference, you can calculate the percentage contribution of the unlabeled analyte to the internal standard signal.
Experimental Protocol: Quantifying Isotopic Interference
-
Prepare a High-Concentration Analyte Standard: Prepare a solution of unlabeled Haloperidol at the highest concentration of your calibration curve in a clean solvent.
-
Prepare an Internal Standard Solution: Prepare a solution of Haloperidol-d4 at the working concentration used in your assay.
-
Analysis:
-
Inject the high-concentration Haloperidol standard and measure the peak area in the Haloperidol-d4 MRM transition.
-
Inject the Haloperidol-d4 solution and measure the peak area in the Haloperidol-d4 MRM transition.
-
-
Calculation:
-
% Interference = (Peak Area of Haloperidol in d4 channel / Peak Area of Haloperidol-d4) * 100
-
A significant interference (e.g., >1-2%) may require mitigation.
-
Problem 2: My calibration curve is non-linear, especially at the lower concentrations.
-
Question: Could isotopic interference be the cause of my non-linear calibration curve?
-
Answer: Yes, isotopic interference can lead to non-linearity. The constant background signal from the unlabeled analyte in the internal standard channel has a more significant impact at lower concentrations where the analyte-to-internal standard ratio is small.
Troubleshooting Steps:
-
Confirm Isotopic Purity of the Internal Standard: Obtain the Certificate of Analysis (CoA) for your Haloperidol-d4 standard to confirm its isotopic purity. Reputable suppliers typically provide standards with high isotopic enrichment (≥98%).
-
Optimize Chromatography: Ensure baseline separation between Haloperidol and any potential isobaric interferences. While Haloperidol and Haloperidol-d4 should co-elute, good chromatography can minimize the impact of other matrix components.
-
Adjust Internal Standard Concentration: Increasing the concentration of Haloperidol-d4 can sometimes reduce the relative contribution of the interference from the unlabeled analyte. However, this should be done cautiously as it can impact the overall response and linearity.
-
Mathematical Correction: If the interference is consistent and well-characterized, a mathematical correction can be applied to the data. This involves subtracting the contribution of the unlabeled analyte from the measured response of the internal standard. This approach should be thoroughly validated.
-
Problem 3: I suspect back-exchange of deuterium atoms from my Haloperidol-d4.
-
Question: How can I check for and prevent deuterium-hydrogen back-exchange?
-
Answer: Back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, can occur, especially under certain pH and temperature conditions.
Experimental Protocol: Assessing Deuterium Back-Exchange
-
Incubation: Prepare a solution of Haloperidol-d4 in your sample matrix or mobile phase.
-
Time Course Analysis: Analyze the solution at different time points (e.g., 0, 4, 8, 24 hours) while storing it under the same conditions as your typical sample queue.
-
Data Evaluation: Monitor the signal intensity of Haloperidol-d4 and look for any increase in the signal of lower deuterated species or the unlabeled Haloperidol. A significant decrease in the Haloperidol-d4 signal over time indicates instability.
Prevention Strategies:
-
pH Control: Maintain the pH of your mobile phase and sample diluent in a range that minimizes exchange. For many compounds, a slightly acidic pH (around 2.5-3) is optimal.
-
Temperature Control: Keep samples and standards cool (e.g., in a refrigerated autosampler) to slow down the rate of exchange.
-
Solvent Choice: Use aprotic solvents for stock solutions and minimize the time the internal standard is in protic solvents.
-
Data Presentation
Table 1: Typical Isotopic Purity of Commercial Haloperidol-d4
| Parameter | Specification | Source |
| Isotopic Purity | ≥98% | General recommendation for deuterated standards |
| Isotopic Enrichment (d4) | 98.9% | Example from a Certificate of Analysis[1] |
| Unlabeled (d0) Contribution | 0.00% | Example from a Certificate of Analysis[1] |
Table 2: Theoretical Natural Isotopic Abundance of Haloperidol
The elemental composition of Haloperidol is C₂₁H₂₃ClFNO₂[2].
| Isotopologue | Relative Abundance (%) |
| M | 100.00 |
| M+1 | 24.33 |
| M+2 | 3.98 |
| M+3 | 0.44 |
| M+4 | 0.04 |
Note: Calculated using an online isotope pattern calculator based on the elemental formula.
Table 3: Typical MRM Transitions for Haloperidol and Haloperidol-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Haloperidol | 376.1 | 165.1 |
| Haloperidol-d4 | 380.1 | 165.1 |
Experimental Protocols
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Haloperidol Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize according to the instrument manufacturer's recommendations (e.g., capillary voltage, source temperature, gas flows).
-
Mandatory Visualization
References
Technical Support Center: Haloperidol-d4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of Haloperidol-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for Haloperidol-d4?
A1: For the analysis of Haloperidol-d4, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is commonly used.[1][2][3][4] The most abundant and specific precursor-to-product ion transition should be selected for quantification, with a secondary transition for confirmation.
Q2: How can I optimize the MS/MS parameters for Haloperidol-d4?
A2: Compound optimization, also known as tuning, is a critical step to ensure sensitivity and accuracy.[5] This process involves infusing a standard solution of Haloperidol-d4 directly into the mass spectrometer to determine the optimal precursor ion and then fragmenting it to identify the most stable and abundant product ions. Key parameters to optimize include collision energy and fragmentor voltage.
Q3: What type of liquid chromatography (LC) conditions are suitable for Haloperidol-d4 analysis?
A3: Reversed-phase chromatography is the standard approach for separating Haloperidol-d4. A C18 column is frequently employed for this purpose. The mobile phase typically consists of a mixture of an aqueous component with a pH modifier (e.g., formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol. Gradient elution is often used to achieve optimal separation from matrix components and other analytes.
Q4: What are common sample preparation techniques for analyzing Haloperidol-d4 in biological matrices?
A4: The choice of sample preparation method depends on the matrix (e.g., plasma, serum, whole blood) and the desired level of cleanliness and recovery. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, often using acetonitrile or methanol, but it may result in lower recovery and significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by effectively removing interferences, leading to reduced matrix effects and improved sensitivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Haloperidol-d4 | Incorrect MRM transition settings. | Verify the precursor and product ion m/z values. For Haloperidol-d4, a common transition is m/z 380.2 → 169.0. |
| Suboptimal ionization source parameters. | Optimize capillary voltage, gas flow, and temperature for the specific LC flow rate and mobile phase composition. | |
| Inefficient sample extraction. | Evaluate the recovery of your sample preparation method. Consider switching to a more efficient technique like SPE for complex matrices. | |
| Instrument contamination. | Clean the ion source and transfer optics according to the manufacturer's guidelines. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase pH. | Adjust the mobile phase pH to ensure Haloperidol-d4 is in a single ionic state. |
| Column degradation. | Replace the analytical column if it has exceeded its lifetime or has been subjected to harsh conditions. | |
| Sample solvent mismatch with the mobile phase. | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. | |
| High Background Noise or Interferences | Matrix effects from co-eluting endogenous compounds. | Improve sample cleanup using SPE. Modify the chromatographic gradient to better separate Haloperidol-d4 from interfering peaks. |
| Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly prepared reagents. | |
| Carryover from a previous injection. | Optimize the autosampler wash procedure by using a strong organic solvent. Inject a blank sample after a high-concentration sample to check for carryover. | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol. Use of an automated liquid handler can improve reproducibility. |
| Unstable spray in the ESI source. | Check for blockages in the spray needle. Optimize the nebulizing gas flow and sprayer position. | |
| Fluctuations in instrument performance. | Perform system suitability tests before each analytical run to monitor instrument performance. |
Quantitative Data Summary
Table 1: Mass Spectrometry Parameters for Haloperidol-d4
| Parameter | Recommended Setting | Reference(s) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | |
| Precursor Ion (Q1) | m/z 380.1, 380.2, 380.28 | |
| Product Ion (Q3) | m/z 169.0, 169.17 | |
| Quantifier Transition | m/z 380.2 → 169.0 | |
| Confirmatory Transition | m/z 376.18 > 122.97 (for Haloperidol) |
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Recommended Condition | Reference(s) |
| Column | C18 (e.g., Acquity UPLC BEH C18, Nucleosil C18) | |
| Column Dimensions | 50 x 2.1 mm, 1.7 µm or 150 x 1 mm | |
| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Formate (pH 2.7) | |
| Mobile Phase B | Acetonitrile or Methanol | |
| Flow Rate | 0.4 - 0.8 mL/min | |
| Injection Volume | 8 - 20 µL | |
| Column Temperature | 25 - 40°C |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of Haloperidol and its internal standard, Haloperidol-d4, from plasma samples.
-
Sample Pre-treatment: To 500 µL of plasma sample, add 20 µL of Haloperidol-d4 internal standard working solution.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of distilled water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a solution containing 5% methanol in distilled water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in an appropriate volume of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general procedure for the analysis of the extracted samples.
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Injection: Inject an aliquot (e.g., 20 µL) of the reconstituted sample.
-
Chromatographic Separation: Perform a gradient elution to separate the analytes. A typical gradient might start with a high aqueous composition and ramp up to a high organic composition.
-
Mass Spectrometric Detection: Monitor the eluent using the optimized MRM transitions for Haloperidol and Haloperidol-d4 in positive ESI mode.
-
Data Analysis: Integrate the chromatographic peaks for the quantifier and qualifier ions. Calculate the concentration of Haloperidol based on the peak area ratio relative to the internal standard, Haloperidol-d4, using a calibration curve.
Visualizations
References
- 1. euchembioj.com [euchembioj.com]
- 2. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Sensitive and High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Haloperidol in Human Plasma with Phospholipid Removal Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
Technical Support Center: Deuterated Internal Standards in Bioanalysis
Welcome to the technical support center for deuterated internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are deuterated internal standards and why are they used in bioanalysis?
A deuterated internal standard (IS) is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] They are considered the gold standard in quantitative LC-MS/MS because they are chemically almost identical to the analyte.[3] This similarity allows them to effectively compensate for variability during sample preparation, such as extraction losses, as well as matrix effects (ion suppression or enhancement) and instrument response.[1][3] By adding a known amount of the deuterated IS to every sample, calibrator, and quality control sample, the ratio of the analyte's signal to the IS's signal is used for quantification, leading to more accurate and precise results.
Q2: What are the ideal purity and isotopic enrichment requirements for a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.
| Parameter | Recommended Specification | Rationale |
| Chemical Purity | >99% | Ensures that other compounds do not cause interfering peaks in the chromatogram. |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of any unlabeled analyte present in the internal standard solution. |
Q3: How many deuterium atoms are optimal for an internal standard?
Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The ideal number is a balance between shifting the mass-to-charge ratio (m/z) sufficiently to avoid crosstalk from the analyte's natural isotopic distribution and avoiding chromatographic separation from the analyte. A mass difference of at least 3 amu is generally recommended.
Q4: Where should the deuterium atoms be placed on the molecule?
The placement of deuterium atoms is critical for the stability of the internal standard. They should be on chemically stable positions, such as aromatic rings or aliphatic carbons, and not on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups. Deuterium atoms on heteroatoms (O, N, S) or carbons adjacent to carbonyl groups are more susceptible to exchange with hydrogen atoms from the solvent.
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Poor Precision
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inaccurate measurement of sample concentrations.
-
Non-linear calibration curves.
Potential Causes & Solutions:
-
Isotopic Impurity: The deuterated internal standard may contain a significant amount of the unlabeled analyte. This impurity contributes to the analyte's signal, causing a positive bias, especially at lower concentrations.
-
Troubleshooting: Inject a high-concentration solution of the internal standard alone to check for a signal at the analyte's mass transition. Review the Certificate of Analysis (CoA) for the stated isotopic and chemical purity. If a significant unlabeled analyte is detected, contact the supplier.
-
-
Isotopic Crosstalk: The signal from the analyte may be interfering with the signal of the internal standard, or vice-versa. This is more common when the mass difference between the analyte and the IS is small.
-
Troubleshooting: Ensure the mass-to-charge ratio (m/z) of the internal standard is sufficiently outside the natural isotopic distribution of the analyte. A mass difference of 4-5 Da is often recommended to minimize crosstalk.
-
-
Deuterium Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent (back-exchange), altering the concentration of the deuterated standard over time. This is more likely with labels at acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent.
-
Troubleshooting: Evaluate the stability of the internal standard by incubating it in the sample diluent and mobile phase for a duration equivalent to the run time and re-injecting to see if the signal of the unlabeled analyte increases. Adjusting the pH to be more neutral can help, and avoiding strongly acidic or basic conditions is recommended if the label is in a labile position.
-
Below is a diagram illustrating the troubleshooting workflow for inaccurate quantification.
Issue 2: Chromatographic Separation of Analyte and Internal Standard
Symptoms:
-
Visible separation of the analyte and internal standard peaks in the chromatogram.
Potential Causes & Solutions:
-
Isotope Effect: The replacement of hydrogen with the heavier deuterium can sometimes lead to slight differences in physicochemical properties, causing the deuterated internal standard to elute at a slightly different retention time than the analyte. This can expose them to different matrix components as they enter the mass spectrometer, leading to differential matrix effects.
-
Troubleshooting:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to improve co-elution.
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to find one that minimizes the isotope effect.
-
Reduce Deuteration Level: If possible, use an internal standard with fewer deuterium atoms, as the magnitude of the isotope effect can be related to the extent of deuteration.
-
Use ¹³C or ¹⁵N Labeled Standards: Internal standards labeled with heavy carbon or nitrogen do not typically exhibit a significant chromatographic isotope effect and will co-elute well with the analyte.
-
-
The logical relationship for troubleshooting chromatographic separation is outlined below.
Issue 3: Drifting Internal Standard Signal
Symptoms:
-
The signal intensity of the internal standard is not consistent across the analytical run.
Potential Causes & Solutions:
-
Deuterium Exchange: As mentioned previously, the exchange of deuterium for hydrogen can occur over time, leading to a decrease in the deuterated IS signal and an increase in the unlabeled analyte signal.
-
Troubleshooting: Evaluate the stability in the solvents used and adjust the pH if necessary. Consider using an internal standard with deuterium labels on more stable positions.
-
-
In-source Fragmentation: The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, causing it to contribute to the analyte's signal.
-
Troubleshooting: Optimize mass spectrometer source conditions, such as collision energy and cone voltage, to minimize in-source fragmentation.
-
-
Carryover: Residual internal standard from a previous injection can lead to a drifting signal.
-
Troubleshooting: Improve the wash steps by using a stronger wash solvent in the autosampler and extending the wash time.
-
Key Experimental Protocols
Protocol 1: Assessing Deuterium Exchange
Objective: To determine if the deuterated internal standard is stable in the solvents used for the analytical method.
Methodology:
-
Prepare Solutions:
-
Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase or sample diluent.
-
Solution B: The deuterated internal standard only in the same solvent.
-
-
Incubation:
-
Analyze both solutions at the beginning of the experiment (T=0).
-
Incubate both solutions at the temperature of the autosampler for a period equivalent to a typical analytical run.
-
-
Analysis:
-
Re-inject both solutions and monitor the signal intensities of both the deuterated IS and the unlabeled analyte.
-
-
Data Interpretation:
-
A significant decrease in the deuterated IS signal with a corresponding increase in the unlabeled analyte signal over time in Solution B indicates that deuterium exchange is occurring.
-
Protocol 2: Assessing Isotopic Purity and Contribution of Unlabeled Analyte
Objective: To quantify the amount of unlabeled analyte present as an impurity in the deuterated internal standard.
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than that used in the analytical method.
-
LC-MS Analysis: Inject this solution into the LC-MS system and monitor the mass transitions for both the deuterated internal standard and the unlabeled analyte.
-
Data Analysis:
-
Any peak observed at the retention time and mass transition of the unlabeled analyte indicates its presence as an impurity.
-
To determine the contribution to the analyte signal in your assay, prepare a "zero sample" consisting of a blank matrix spiked only with the deuterated IS at its working concentration. The measured peak area of the analyte in this zero sample represents the contribution from the IS. This value can be used to correct the calibration curve.
-
Protocol 3: Assessing Isotopic Crosstalk
Objective: To quantify the contribution of the analyte's signal to the deuterated internal standard's signal.
Methodology:
-
Prepare Calibration Standards: Prepare a series of calibration standards of the analyte in the blank biological matrix, covering the expected analytical range. Do not add the deuterated internal standard.
-
Prepare a Zero Sample: Prepare a blank matrix sample with no analyte or internal standard.
-
LC-MS/MS Analysis: Analyze the samples using the established LC-MS/MS method, monitoring the multiple reaction monitoring (MRM) transition for the deuterated internal standard in all samples.
-
Data Analysis:
-
Calculate the peak area of the signal observed in the internal standard channel for each calibrant.
-
Plot the observed peak area in the IS channel against the analyte concentration. A linear relationship is indicative of isotopic crosstalk.
-
References
Preventing deuterium exchange of Haloperidol-d4-1 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the deuterium exchange of Haloperidol-d4 in solution. Below you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for Haloperidol-d4?
Deuterium exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent.[1] For Haloperidol-d4, which is used as an internal standard in quantitative analyses by GC- or LC-MS, maintaining the isotopic purity is critical.[2][3] Loss of deuterium atoms leads to a change in the mass of the standard, resulting in inaccurate and unreliable experimental results.
Q2: Where are the deuterium atoms located in Haloperidol-d4 and how stable are they?
The deuterium atoms in commercially available Haloperidol-d4 are located on the chlorophenyl ring (4-(4-(4-chlorophenyl-2,3,5,6-d4)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one).[2] Deuterium atoms on an aromatic ring are generally stable and less prone to exchange compared to deuterons attached to heteroatoms (like -OH or -NH) or carbons adjacent to carbonyl groups. However, exposure to harsh acidic or basic conditions can facilitate their exchange.
Q3: What are the primary factors that can induce deuterium exchange in Haloperidol-d4?
The primary factors that can induce deuterium exchange are:
-
pH: Both acidic and alkaline conditions can catalyze the exchange of deuterium atoms.[1] Studies on the stability of Haloperidol have shown significant degradation in acidic and alkaline environments, which are also conducive to deuterium exchange.
-
Solvent: Protic solvents, especially water, can act as a source of protons to exchange with the deuterium atoms. Aprotic solvents are generally preferred for dissolving and storing deuterated standards.
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including deuterium exchange.
-
Light: While Haloperidol has shown robust stability under photolytic conditions in some studies, prolonged exposure to light can cause degradation, and it is a good practice to protect solutions from light.
Q4: What are the recommended storage conditions for Haloperidol-d4 solutions to minimize deuterium exchange?
To ensure the stability of Haloperidol-d4 and prevent deuterium exchange, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Minimizes chemical degradation and potential exchange. |
| Solvent | High-purity aprotic solvents (e.g., acetonitrile, methanol). | Reduces the availability of protons for exchange. |
| Container | Tightly sealed amber glass vials. | Protects from light and prevents solvent evaporation and atmospheric moisture absorption. |
| pH | Neutral | Avoids acid or base-catalyzed deuterium exchange. |
Q5: How can I check the isotopic purity of my Haloperidol-d4 standard?
The isotopic purity of Haloperidol-d4 can be verified using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS is a common and effective method for this purpose. A detailed protocol for assessing isotopic purity using LC-MS is provided in the Experimental Protocols section below.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of Isotopic Purity (Deuterium Exchange) | 1. Inappropriate solvent (protic, acidic, or basic).2. Improper storage conditions (elevated temperature, exposure to light).3. Contamination of the solvent with water or acidic/basic impurities. | 1. Use high-purity, aprotic solvents for reconstitution and dilution.2. Store the stock and working solutions at -20°C in tightly sealed amber vials.3. Prepare fresh solutions and verify the purity of the solvents used. |
| Inaccurate or Inconsistent Quantitative Results | 1. Deuterium exchange has occurred, altering the mass-to-charge ratio of the internal standard.2. Degradation of Haloperidol-d4.3. Incomplete dissolution of the standard. | 1. Verify the isotopic purity of the Haloperidol-d4 standard using LC-MS.2. Assess the chemical stability of the solution by looking for degradation products.3. Ensure complete dissolution of the standard by gentle vortexing or sonication. |
| Appearance of Unlabeled Haloperidol in the Standard Solution | 1. Inherent isotopic impurity in the purchased standard.2. Deuterium exchange during storage or sample preparation. | 1. Always check the Certificate of Analysis for the specified isotopic purity.2. Analyze the standard solution by LC-MS to determine the extent of the unlabeled analyte.3. If exchange is suspected, review the handling and storage procedures. |
Experimental Protocols
Protocol for Preparation and Storage of Haloperidol-d4 Stock Solution
-
Reconstitution:
-
Allow the vial of solid Haloperidol-d4 to equilibrate to room temperature before opening to prevent condensation.
-
Add a precise volume of high-purity aprotic solvent (e.g., methanol or acetonitrile) to the vial to achieve the desired concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
-
Storage:
-
Store the stock solution in a tightly sealed amber glass vial at -20°C.
-
For frequent use, it is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
Protocol for Assessing Isotopic Purity of Haloperidol-d4 by LC-MS
-
Sample Preparation:
-
Prepare a working solution of Haloperidol-d4 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration appropriate for your LC-MS system (e.g., 1 µg/mL).
-
-
LC-MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B, hold, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in full scan mode in positive ion mode.
-
Monitor for the m/z of unlabeled Haloperidol and its deuterated isotopologues (d1, d2, d3, d4).
-
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak areas for each.
-
Calculate the isotopic purity by expressing the peak area of the d4 isotopologue as a percentage of the sum of the peak areas of all isotopologues.
-
Visualizations
References
Addressing matrix effects in Haloperidol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of haloperidol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my haloperidol quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) based quantification of haloperidol, these effects can manifest as either ion suppression or enhancement.[2] This interference can lead to inaccurate and imprecise results, affecting the reliability of your data.[3] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, and proteins.[2]
Q2: How can I determine if my haloperidol assay is experiencing matrix effects?
A2: Two primary methods are used to assess matrix effects: a qualitative approach and a quantitative approach.
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a pure haloperidol solution into the mass spectrometer while injecting a blank, extracted sample matrix.[3] A dip or rise in the baseline signal at the retention time of haloperidol indicates the presence of ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for evaluating matrix effects. It involves comparing the peak area of haloperidol in a spiked, extracted blank matrix to the peak area of haloperidol in a neat solution at the same concentration. The ratio of these two values is the Matrix Factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Q3: What is an acceptable range for the Matrix Factor (MF)?
A3: Ideally, the absolute Matrix Factor for haloperidol should be between 0.75 and 1.25. When using an internal standard (IS), the IS-normalized MF (calculated as the MF of the analyte divided by the MF of the IS) should be close to 1.0. This indicates that the internal standard is effectively compensating for the matrix effects.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte (haloperidol) that is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard, such as haloperidol-d4, is the most effective choice. The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte response to the IS response, the variability introduced by ion suppression or enhancement can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
Problem: Poor accuracy and precision in my haloperidol quantification.
This issue is often linked to unaddressed matrix effects. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for addressing matrix effects.
Problem: Significant ion suppression is detected.
If you have confirmed ion suppression, consider the following solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. It provides cleaner extracts compared to protein precipitation.
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup and can significantly reduce matrix effects.
-
Phospholipid Removal Plates: Specific sample preparation products are designed to remove phospholipids, a major cause of ion suppression in plasma samples.
-
-
Optimize Chromatographic Separation: If interfering components cannot be completely removed during sample preparation, modifying the chromatographic conditions can help. Adjusting the mobile phase gradient or using a different column chemistry can separate the interfering peaks from the haloperidol peak, preventing co-elution.
-
Change Ionization Technique: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes mitigate matrix effects, as APCI is generally less susceptible to them.
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Protocol for Haloperidol from Plasma
This protocol is a general guideline and may require optimization.
References
Technical Support Center: Chromatographic Separation of Haloperidol and Haloperidol-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Haloperidol and its deuterated internal standard, Haloperidol-d4.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using Haloperidol-d4 as an internal standard?
A1: Haloperidol-d4 is a stable isotope-labeled (SIL) internal standard. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an SIL internal standard is considered the gold standard.[1][2] Its physicochemical properties are nearly identical to the analyte, Haloperidol.[1] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery, injection volume, and matrix effects.[1][2] The use of a deuterated internal standard like Haloperidol-d4 is well-justified for its ability to provide accurate and precise analytical results.
Q2: What are the common analytical techniques for Haloperidol and Haloperidol-d4 separation?
A2: The most common and recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and accuracy for the quantification of Haloperidol in biological matrices like human plasma. High-Performance Liquid Chromatography (HPLC) with UV detection is also used, but LC-MS/MS is generally preferred for its superior sensitivity and specificity, especially for therapeutic drug monitoring where concentrations can be low.
Q3: What type of chromatographic column is typically used?
A3: Reversed-phase C18 columns are most frequently employed for the separation of Haloperidol and Haloperidol-d4. Specifically, columns like the Acquity UPLC BEH C18 (50 × 2.1mm, 1.7μm) have been successfully used.
Q4: What are typical mobile phase compositions?
A4: Mobile phases are generally a mixture of an organic solvent and an aqueous buffer. Common organic solvents include acetonitrile and methanol. The aqueous portion often consists of a buffer like potassium dihydrogen phosphate or formic acid to control the pH. For example, a mobile phase of 100 mmol/L potassium dihydrogen phosphate–acetonitrile–triethylamine (10:90:0.1, v/v/v) with the pH adjusted to 3.5 has been reported. Another example for LC-MS/MS is a gradient elution with 0.1% formic acid as the aqueous phase.
Q5: What are the common sample preparation techniques?
A5: Common sample preparation techniques for analyzing Haloperidol in biological matrices include:
-
Solid-Phase Extraction (SPE): This is an efficient method for sample clean-up and concentration.
-
Liquid-Liquid Extraction (LLE): This technique is also widely used for extracting Haloperidol from plasma and brain samples.
-
Protein Precipitation: This is a simpler and faster method, often used in high-throughput analysis.
-
Salt-Assisted Liquid-Liquid Microextraction (SALLME): This is a more environmentally friendly microextraction technique that uses less organic solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column Deterioration: Accumulation of contaminants or degradation of the stationary phase. | First, try removing the guard column (if used) to see if the peak shape improves. If the problem persists, the analytical column may need to be replaced. Regular column cleaning and proper storage can extend its lifetime. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Haloperidol. | Ensure the mobile phase is prepared correctly. If an error in pH adjustment is suspected, prepare a fresh batch. | |
| Strong Sample Solvent: Using a sample solvent that is stronger than the initial mobile phase can cause peak distortion. | Ensure the sample solvent is as weak as or weaker than the initial mobile phase. | |
| Column Overload: Injecting too much sample can lead to peak fronting. | Dilute the sample and re-inject. | |
| Co-elution of Haloperidol and Haloperidol-d4 | Inadequate Chromatographic Resolution: The chromatographic conditions are not optimized to separate the analyte and the internal standard. | While baseline separation is not strictly necessary in MS detection due to the mass difference, significant co-elution can sometimes lead to ion suppression. Adjusting the mobile phase gradient or composition can improve separation. |
| Low Signal Intensity / Poor Sensitivity | Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte and internal standard. | Optimize the sample preparation method to improve sample cleanup. Solid-phase extraction is often effective at removing interfering substances. Using a stable isotope-labeled internal standard like Haloperidol-d4 helps to compensate for matrix effects. |
| Improper Mass Spectrometer Settings: The ion transitions and other MS parameters may not be optimized. | Optimize the mass spectrometer parameters by infusing a standard solution of Haloperidol and Haloperidol-d4 to determine the optimal precursor and product ions and collision energies. | |
| Inconsistent Retention Times | Pump Issues: Problems with the HPLC pump, such as worn seals or check valves, can lead to inconsistent flow rates. | Perform regular maintenance on the HPLC pump. Ensure solvents are properly degassed. |
| Temperature Fluctuations: Changes in column temperature can affect retention times. | Use a column oven to maintain a consistent temperature. | |
| Carryover | Adsorption in the System: The analyte may be adsorbing to surfaces in the injector or column. | Use a stronger wash solvent in the autosampler. If the problem persists, investigate potential sources of contamination in the system. |
Experimental Protocols
LC-MS/MS Method for Haloperidol in Human Plasma
This protocol is a representative example based on published methods.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma, add the Haloperidol-d4 internal standard solution.
-
Condition a mixed-bed SPE column.
-
Load the plasma sample onto the SPE column.
-
Wash the column to remove interferences.
-
Elute Haloperidol and Haloperidol-d4 with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (50 × 2.1mm, 1.7μm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation within a short run time (e.g., 3-5 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Haloperidol) | m/z 376.2 → 165.1 |
| MRM Transition (Haloperidol-d4) | m/z 380.2 → 169.0 |
Data Presentation
Table 1: Typical Retention Times and MRM Transitions
| Compound | Retention Time (min) | Q1 (m/z) | Q3 (m/z) |
| Haloperidol | ~2.5 | 376.2 | 165.1 |
| Haloperidol-d4 | ~2.5 | 380.2 | 169.0 |
Visualizations
Caption: Experimental workflow for the bioanalysis of Haloperidol.
References
Improving signal-to-noise ratio for Haloperidol-d4-1 in LC-MS
Welcome to the technical support center for the LC-MS analysis of Haloperidol-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes and improve the signal-to-noise ratio for Haloperidol-d4.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise (S/N) ratio for Haloperidol-d4 in LC-MS analysis?
A low S/N ratio for Haloperidol-d4 can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to sample preparation, chromatographic separation, and mass spectrometric detection. Common culprits include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum) can suppress the ionization of Haloperidol-d4, leading to a reduced signal.[1][2] Phospholipids are a common source of ion suppression in plasma samples.[3]
-
Inefficient Sample Preparation: Poor extraction recovery of Haloperidol-d4 from the sample matrix will result in a lower concentration of the analyte reaching the detector.[4]
-
Suboptimal Chromatographic Conditions: Poor peak shape (e.g., broad peaks) can decrease the signal height relative to the baseline noise. This can be caused by an inappropriate mobile phase, gradient, or column.
-
Incorrect Mass Spectrometry Parameters: Non-optimized ion source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS transition settings (e.g., collision energy) can lead to inefficient ion generation and fragmentation.
-
Contamination: Contamination in the LC-MS system, from sources like mobile phases, reagents, or sample carryover, can elevate the background noise.
Q2: Which sample preparation technique is best for improving the S/N ratio of Haloperidol-d4 in plasma samples?
The choice of sample preparation method is critical for minimizing matrix effects and maximizing recovery. Several techniques have been successfully employed for Haloperidol analysis:
-
Protein Precipitation (PPT): This is a simple and fast method, but it may result in lower recovery and less clean extracts, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE generally provides cleaner extracts than PPT and can yield high recovery.
-
Solid-Phase Extraction (SPE): SPE is known for providing very clean extracts and high analyte concentration, which can significantly improve the S/N ratio.
-
Salt-Assisted Liquid-Liquid Microextraction (SALLME): This is a newer technique that has been shown to be simple, fast, and effective for Haloperidol extraction from plasma.
-
Phospholipid Removal Plates: Specific sample preparation plates, such as OSTRO™ plates, are designed to remove phospholipids, a major source of ion suppression in plasma, leading to nearly 100% extraction recovery and no significant matrix effects.
The optimal method depends on the specific requirements of the assay, such as required sensitivity and sample throughput. For the highest sensitivity, techniques that provide the cleanest extracts, like SPE or phospholipid removal plates, are often preferred.
Q3: How can I optimize the mobile phase to enhance the signal for Haloperidol-d4?
Mobile phase composition directly impacts chromatographic retention and ionization efficiency. For Haloperidol, a reversed-phase separation on a C18 column is common. Key optimization strategies include:
-
pH Adjustment: Haloperidol is a basic compound. Using a mobile phase with an acidic pH (e.g., using formic acid or ammonium formate) will promote its ionization in the positive ion mode, leading to a better signal.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. The choice and gradient profile can affect peak shape and retention time, which in turn influences the S/N ratio.
-
Additives: Using additives like ammonium formate can improve peak shape and enhance the ESI response.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that lead to a poor signal-to-noise ratio for Haloperidol-d4.
Issue 1: Low Signal Intensity
If the signal for Haloperidol-d4 is weak, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Signal Intensity
Caption: A stepwise workflow for troubleshooting low signal intensity of Haloperidol-d4.
-
Verify Extraction Recovery:
-
Action: Prepare a known concentration of Haloperidol-d4 in a clean solvent and compare its peak area to that of a spiked plasma sample that has undergone the extraction process.
-
Expected Outcome: Recovery should ideally be high and consistent. If recovery is low, consider switching to a more efficient extraction method (see FAQ 2).
-
-
Assess Matrix Effects:
-
Action: Perform a post-extraction spike experiment. Compare the peak area of Haloperidol-d4 spiked into an extracted blank plasma sample with the peak area of the same concentration in a neat solution.
-
Expected Outcome: The peak areas should be comparable. A significantly lower area in the matrix sample indicates ion suppression. To mitigate this, improve sample cleanup (e.g., using SPE or phospholipid removal plates) or adjust chromatographic conditions to separate Haloperidol-d4 from interfering components.
-
-
Optimize Chromatographic Conditions:
-
Action: Evaluate the peak shape. If peaks are broad, try adjusting the gradient steepness or the mobile phase composition. A lower flow rate can sometimes improve ionization efficiency.
-
Expected Outcome: Sharper peaks will have a greater height relative to the baseline noise, thus improving the S/N ratio.
-
-
Tune Mass Spectrometer Parameters:
-
Action: Infuse a standard solution of Haloperidol-d4 directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, source temperature, nebulizer and drying gas flows). Also, optimize the collision energy for the specific MRM transition to ensure efficient fragmentation.
-
Expected Outcome: Proper tuning will maximize the generation and detection of the desired ions.
-
Issue 2: High Background Noise
If the signal intensity is acceptable but the baseline is noisy, follow these steps:
Troubleshooting Workflow for High Background Noise
Caption: A logical progression for identifying and mitigating high background noise.
-
Check Solvents and Reagents:
-
Action: Ensure that high-purity, LC-MS grade solvents and additives are being used. Prepare fresh mobile phases.
-
Rationale: Impurities in the mobile phase are a common source of high background noise.
-
-
Inspect the LC-MS System for Contamination:
-
Action: Systematically flush the LC system with a strong solvent mixture (e.g., isopropanol/water). Check for and clean any contaminated parts of the ion source.
-
Rationale: Contaminants can accumulate in the system over time, leading to an elevated baseline.
-
-
Investigate Carryover:
-
Action: Inject a blank solvent sample immediately after a high-concentration sample.
-
Rationale: If a peak for Haloperidol-d4 is observed in the blank injection, it indicates carryover. Optimize the needle wash procedure in the autosampler to resolve this.
-
Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Removal Plate
This protocol is adapted from a method that demonstrated high recovery and minimal matrix effects.
-
To a well of a 96-well phospholipid removal plate (e.g., OSTRO™), add 100 µL of human plasma sample.
-
Add 300 µL of acetonitrile containing the internal standard (Haloperidol-d4).
-
Mix thoroughly by vortexing for 1 minute.
-
Apply vacuum to the plate to draw the eluate through.
-
The resulting eluate is ready for injection into the LC-MS system.
Protocol 2: LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Haloperidol and its deuterated internal standard. These should be optimized for your specific instrumentation.
Table 1: LC-MS/MS Parameters for Haloperidol Analysis
| Parameter | Setting | Reference |
| LC System | ||
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Column Temp. | 30 °C | |
| Injection Vol. | 5 µL | |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transition | Haloperidol: m/z 376.2 -> 165.1 | |
| Haloperidol-d4: m/z 380.2 -> 169.0 | ||
| Spray Voltage | ~4000 - 5500 V | |
| Source Temp. | ~500 K |
Quantitative Data Summary
The following table presents a comparison of quantitative performance data from different published methods for Haloperidol analysis.
Table 2: Comparison of LC-MS/MS Method Performance for Haloperidol
| Sample Prep Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Recovery (%) | Reference |
| Phospholipid Removal | 0.05 | 0.05 - 80 | ~100 | |
| SALLME | 1 | 1 - 15 | Not specified | |
| LLE | 0.075 | 0.1 - 50 | 58 | |
| SPE | Not specified | Not specified | 82.75 - 100.96 |
This data illustrates that methods employing more rigorous sample cleanup, such as phospholipid removal, can achieve lower limits of quantification.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Sensitive and High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Haloperidol in Human Plasma with Phospholipid Removal Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. euchembioj.com [euchembioj.com]
Technical Support Center: Minimizing Carryover in Haloperidol Analysis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address and minimize carryover during the analysis of Haloperidol.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover and why is Haloperidol particularly susceptible to it?
A1: Analyte carryover is the unwanted appearance of an analyte in a current sample analysis that originates from a previous injection.[1][2][3][4][5] This phenomenon can lead to inaccurate quantification and false-positive results, compromising data integrity. It commonly occurs when a high-concentration sample is followed by a blank or a low-concentration sample.
Haloperidol, as a basic and hydrophobic compound, is prone to carryover due to its "sticky" nature. It can adsorb to surfaces within the Liquid Chromatography-Mass Spectrometry (LC-MS) system through ionic and hydrophobic interactions. This adsorption can occur on various components, including the autosampler needle, injection valve, tubing, and the chromatography column itself.
Q2: How can I perform an experiment to confirm and quantify carryover?
A2: A systematic experiment is crucial to confirm if the observed peaks are due to carryover or system contamination.
Experimental Protocol: Carryover Evaluation
-
Prepare Samples: Prepare a high-concentration standard of Haloperidol (at the upper limit of quantification, ULOQ) and several blank samples (matrix without the analyte).
-
Injection Sequence: Set up an injection sequence on your LC-MS system as follows:
-
Injection 1: Blank Sample (Pre-Blank)
-
Injection 2: High-Concentration Standard (ULOQ)
-
Injection 3: Blank Sample (Post-Blank 1)
-
Injection 4: Blank Sample (Post-Blank 2)
-
Injection 5: Blank Sample (Post-Blank 3)
-
-
Data Analysis:
-
The pre-blank should show no significant peak for Haloperidol.
-
Analyze the chromatograms for the post-blank injections. "Classic" carryover is indicated by a peak in Post-Blank 1 that progressively decreases in subsequent blank injections.
-
If all blank injections show a consistent peak height, the issue is more likely system contamination of the blank or mobile phase rather than carryover from the ULOQ sample.
-
-
Quantification: Carryover is typically expressed as a percentage of the peak area of the analyte in the ULOQ standard. Regulatory guidelines often require carryover in the first blank to be no more than 20% of the response of the lower limit of quantification (LLOQ) standard.
Q3: What are the most common sources of carryover, and how can I systematically identify them?
A3: The most common sources are the autosampler, the column, and other hardware components like tubing and fittings. A systematic approach is the best way to isolate the source.
Experimental Protocol: Source Identification
-
Column vs. System: After confirming carryover with the standard test, remove the analytical column and replace it with a zero-dead-volume union. Run the carryover test again (ULOQ followed by a blank).
-
If carryover is significantly reduced or eliminated: The column is a primary source. This could be due to strong retention on the stationary phase or contamination of the column frits.
-
If carryover persists: The source is likely in the autosampler (needle, sample loop, injection valve) or connecting tubing. The autosampler is often the main contributor.
-
-
Isolating Autosampler Components:
-
Needle Wash: The most crucial step is to optimize the needle wash. Ensure the wash solvent is strong enough to dissolve Haloperidol and that the wash volume and duration are sufficient.
-
Injector Valve/Rotor Seal: Worn or dirty rotor seals are a common cause of carryover. Inspect, clean, or replace the rotor seal. Consider using seals made of different materials (e.g., PEEK) that may have less interaction with your analyte.
-
Sample Loop: Analyte can adsorb to the sample loop. Rinsing with a strong solvent or changing the loop material (e.g., from stainless steel to PEEK) can help.
-
Q4: What are the most effective wash solutions and procedures for minimizing Haloperidol carryover?
A4: The composition of the autosampler wash solvent is critical and sample-dependent. For a basic compound like Haloperidol, a wash solvent should be optimized to ensure complete solubilization.
Wash Solution Strategies:
-
Increase Organic Strength: For reversed-phase methods, increase the percentage of the strong organic solvent (e.g., acetonitrile or methanol) in the wash solution.
-
Use Additives: Acidified or alkalized wash solutions are very effective for basic compounds as they can disrupt ionic interactions. Consider adding a small amount of formic acid, or for more persistent issues, ammonium hydroxide.
-
Employ Multiple Solvents: Using a multi-solvent wash sequence can be highly effective. A common approach is a strong organic solvent followed by a more aqueous wash. For particularly difficult cases, a sequence involving a very strong solvent like DMSO followed by an intermediate solvent (e.g., Isopropanol) and then the standard mobile phase solvents can be beneficial.
Wash Procedure Optimization:
-
Increase Volume and Duration: Use larger wash volumes and increase the duration of the needle wash cycle. A 3-fold improvement in carryover was observed by increasing wash time from 6 seconds to 12 seconds.
-
Pre- and Post-Injection Washes: Program the autosampler to perform a wash cycle both before and after sample injection to clean the exterior and interior of the needle.
Table 1: Example Wash Solvents for Basic Compounds
| Wash Solvent Composition | Rationale | Potential Effectiveness |
| 90:10 Acetonitrile/Water + 0.1% Formic Acid | A strong, acidified solvent to disrupt ionic and hydrophobic interactions. | Good starting point for many basic compounds. |
| 90:10 Methanol/Water + 0.1% Formic Acid | Methanol is a more protic alternative to Acetonitrile and can be effective for more polar compounds. | Effective alternative or addition to Acetonitrile-based washes. |
| Acetonitrile/Methanol/Isopropanol/Water with Formic Acid (e.g., 30:30:30:10 + 0.1% v/v/v/v) | A complex "cocktail" designed to remove very "sticky" compounds by combining solvents with different polarities and strengths. | Highly effective for persistent carryover. |
| 1% Ammonium Hydroxide in Organic Solvent | An alkalized wash can be very effective for basic compounds by neutralizing them, increasing solubility in the organic wash solvent. | Very effective, but check system compatibility. |
| Dimethyl Sulfoxide (DMSO) | A very strong, polar aprotic solvent used to remove highly adsorbed analytes. | Use as an initial wash step for extreme cases, followed by other solvents. |
Q5: Can my sample preparation or vial selection contribute to carryover?
A5: Yes. While the LC system is the primary focus, sample preparation and consumables can be a source of issues that mimic carryover.
-
Vial Selection: Haloperidol can adsorb to the surface of standard glass vials. Using silanized (deactivated) glass vials can prevent this interaction, reducing analyte loss and potential for carryover.
-
Caps and Septa: Use high-quality caps with PTFE/silicone septa to minimize contamination risks from the septa material. Avoid excessive punctures of the same vial septum.
-
Sample Diluent: Ensure Haloperidol is fully soluble in the sample diluent. If it begins to precipitate in the vial, it can lead to inconsistent results and contribute to system contamination.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mastelf.com [mastelf.com]
- 4. How to Reduce Carryover in Liquid Chromatography | Lab Manager [labmanager.com]
- 5. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
Technical Support Center: Haloperidol-d4 Purity and Assay Accuracy
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of Haloperidol-d4 purity on the accuracy of quantitative bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is Haloperidol-d4 and what is its primary role in an assay?
A1: Haloperidol-d4 is a stable isotope-labeled (SIL) version of the antipsychotic drug Haloperidol, where four hydrogen atoms have been replaced by deuterium atoms. Its primary role is to serve as an internal standard (IS) in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Because it is chemically almost identical to the analyte (Haloperidol), it experiences similar variations during sample preparation, extraction, and analysis.[2][3] By adding a known amount of Haloperidol-d4 to every sample, calibrator, and quality control (QC) sample, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratiometric measurement corrects for potential errors and leads to more accurate and precise results.[2]
Q2: What are the different types of purity associated with Haloperidol-d4?
A2: There are two primary types of purity to consider for Haloperidol-d4:
-
Chemical Purity: This refers to the percentage of the material that is Haloperidol (in its deuterated form) relative to any other unrelated chemical compounds or impurities from the synthesis process. High chemical purity (often >99%) is necessary to prevent interference from other compounds in the chromatogram.[2]
-
Isotopic Purity (or Isotopic Enrichment): This is a critical measure that defines the percentage of the Haloperidol-d4 molecules that are fully deuterated (d4) compared to those that are partially deuterated (d1, d2, d3) or, most importantly, non-deuterated (d0, i.e., the analyte itself). High isotopic enrichment (typically ≥98%) is essential for reliable results.
Q3: How can impurities in my Haloperidol-d4 internal standard negatively impact my assay?
A3: Impurities can significantly compromise assay accuracy:
-
Undeuterated Analyte (d0 Impurity): The presence of the unlabeled analyte (Haloperidol) in the Haloperidol-d4 standard is a major issue. This impurity will generate a signal at the analyte's mass transition, leading to a falsely high reading. The impact is most severe at the lower limit of quantitation (LLOQ), where it can cause a significant positive bias, non-linearity in the calibration curve, and inaccurate measurement of low-concentration samples.
-
Chemical Impurities: Other synthesis-related impurities can co-elute with the analyte or internal standard, causing ion suppression or enhancement (matrix effects) or creating interfering peaks in the mass spectrometer, which compromises the selectivity and accuracy of the assay.
Q4: What are the generally accepted purity levels for a Haloperidol-d4 internal standard in regulated bioanalysis?
A4: For regulated bioanalytical work, the highest available purity is recommended. While specific guidelines may vary, the following are common industry standards:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98% It is crucial to obtain a Certificate of Analysis (CoA) from the supplier that details both chemical and isotopic purity.
Troubleshooting Guides
Issue 1: I'm seeing a significant peak in my blank samples (blank matrix + internal standard) at the analyte's retention time and mass transition.
-
Probable Cause: This is a classic sign of having a significant percentage of undeuterated (d0) Haloperidol as an impurity in your Haloperidol-d4 internal standard. This d0 impurity contributes to the analyte's signal, making it appear as if the analyte is present even in a blank sample.
-
Troubleshooting Steps:
-
Confirm the Source: Prepare a fresh solution of the Haloperidol-d4 standard in a pure solvent (e.g., methanol or acetonitrile) at the working concentration used in your assay. Inject this solution directly into the LC-MS/MS system.
-
Monitor Transitions: Monitor both the MRM (Multiple Reaction Monitoring) transition for Haloperidol and Haloperidol-d4. A significant peak in the Haloperidol channel confirms the presence of the d0 impurity.
-
Quantify the Contribution: The peak area of the analyte in a "zero sample" (blank matrix spiked only with the IS) represents the contribution from the impurity. According to regulatory guidance, this interference should not be more than 20% of the response at the LLOQ.
-
Solution: If the contribution is too high, you must source a higher purity batch of Haloperidol-d4. For existing data, it may be possible to apply a mathematical correction, but this is less ideal and requires thorough validation.
-
Issue 2: My calibration curve is accurate at high concentrations but shows a significant positive bias and poor linearity at the low end (near the LLOQ).
-
Probable Cause: This issue is also strongly linked to d0 impurity in the Haloperidol-d4 standard. The constant signal contribution from the d0 impurity has a much larger relative effect on low-concentration samples than on high-concentration ones, skewing the lower end of the curve.
-
Troubleshooting Steps:
-
Perform the Blank Analysis: Follow the steps outlined in "Issue 1" to confirm and quantify the d0 contribution.
-
Evaluate Curve Fit: Attempt to fit your calibration curve with a different weighting (e.g., 1/x or 1/x²). While this might improve the regression fit, it does not solve the underlying accuracy problem.
-
Solution: The most robust solution is to use a Haloperidol-d4 standard with higher isotopic purity. This minimizes the interfering signal at the baseline and restores linearity.
-
Issue 3: My assay is showing high variability in the internal standard response across a single run.
-
Probable Cause: While this can be caused by purity issues (e.g., degradation of the standard), it is more commonly related to issues in the analytical process.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure pipettes are calibrated and that the IS is added consistently and mixed thoroughly with every sample. Incomplete mixing is a common source of variability.
-
Investigate Matrix Effects: Differential ion suppression or enhancement between samples can cause IS response to vary. Ensure chromatography is optimized to separate the analyte and IS from interfering matrix components.
-
Check Instrument Performance: Verify the autosampler for consistent injection volumes and check for any fluctuations in mass spectrometer source conditions. System contamination can also be a factor.
-
Data Presentation
Table 1: Theoretical Impact of d0 Impurity in Haloperidol-d4 on Assay Accuracy
This table illustrates how a 1% undeuterated (d0) impurity in the Haloperidol-d4 internal standard can affect the calculated concentration of Haloperidol, particularly at the lower end of the calibration range.
| True Haloperidol Concentration (ng/mL) | IS Contribution (equivalent ng/mL) | Measured Concentration (ng/mL) | % Positive Bias |
| 0.10 (LLOQ) | 0.02 | 0.12 | +20.0% |
| 0.50 | 0.02 | 0.52 | +4.0% |
| 5.00 | 0.02 | 5.02 | +0.4% |
| 50.0 (ULOQ) | 0.02 | 50.02 | +0.04% |
| Assumptions: IS working concentration is 2 ng/mL with 1% d0 impurity. |
Table 2: Techniques for Assessing Haloperidol-d4 Purity
| Technique | Information Provided | Advantages | Limitations |
| LC-MS/MS | Isotopic purity (d0, d1, etc.), chemical purity | Highly sensitive, directly measures the interference in the actual analytical system | May not identify all chemical impurities if they don't ionize well |
| High-Resolution MS | Precise mass for confirming identity and isotopic distribution | Very high mass accuracy provides confidence in isotopic composition | Less common in routine quantitative labs |
| NMR Spectroscopy | Structural confirmation, position of deuterium labels, chemical purity | Provides detailed structural information | Lower sensitivity compared to MS, may not detect trace-level impurities |
Experimental Protocols
Protocol 1: Assessing the Isotopic Purity of Haloperidol-d4 and its Contribution to the Analyte Signal
Objective: To quantify the amount of undeuterated Haloperidol (d0) present in the Haloperidol-d4 internal standard and determine its impact on the assay's baseline.
Materials:
-
Haloperidol-d4 internal standard
-
Haloperidol reference standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS grade methanol and acetonitrile
-
Validated LC-MS/MS system
Procedure:
-
Prepare IS-Only Solution: Prepare a solution of Haloperidol-d4 in 50/50 methanol/acetonitrile at the exact concentration used in your bioanalytical method (e.g., 2 ng/mL).
-
Prepare Zero Sample: Spike a sample of blank biological matrix with the Haloperidol-d4 working solution, following the exact same procedure used for study samples. Process this sample through your entire extraction workflow (e.g., protein precipitation or solid-phase extraction).
-
Prepare LLOQ Sample: Prepare a Lower Limit of Quantitation (LLOQ) sample by spiking blank matrix with both the Haloperidol reference standard and the Haloperidol-d4 internal standard. Process as above.
-
LC-MS/MS Analysis:
-
Inject the IS-Only solution, the Zero Sample, and the LLOQ sample.
-
Acquire data using the specific MRM transitions for both Haloperidol and Haloperidol-d4.
-
-
Data Analysis:
-
Integrate the peak area for the Haloperidol transition in all three samples.
-
Step 1 (Confirmation): A peak should be observed at the retention time of Haloperidol in the IS-Only and Zero samples. This confirms the presence of the d0 impurity.
-
Step 2 (Quantification): Calculate the response of the d0 impurity in the Zero Sample as a percentage of the analyte response in the LLOQ sample using the formula:
-
% Contribution = (Peak Area of Analyte in Zero Sample / Peak Area of Analyte in LLOQ Sample) * 100
-
-
Acceptance Criteria: The contribution of the signal in the zero sample should ideally be less than 20% of the signal at the LLOQ. If it exceeds this, the Haloperidol-d4 lot may be unsuitable for the assay.
-
Visualizations
References
Validation & Comparative
Navigating the Matrix: A Comparative Guide to Assessing Matrix Effects for Haloperidol-d4 in Diverse Biological Tissues
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs and their metabolites in various biological matrices is paramount. This guide provides a comprehensive comparison of the matrix effects encountered when analyzing Haloperidol-d4, a common internal standard for the antipsychotic drug haloperidol, in different tissues. Supported by experimental data, this document outlines detailed methodologies and presents a clear comparison to aid in the development of robust and reliable bioanalytical assays.
The use of a stable isotope-labeled internal standard, such as Haloperidol-d4, is a widely accepted strategy to compensate for matrix-induced variations in sample preparation and instrument response during liquid chromatography-mass spectrometry (LC-MS/MS) analysis. However, the extent of these matrix effects can vary significantly across different biological tissues due to their unique compositions of lipids, proteins, and other endogenous components. Understanding and quantifying these differences is crucial for ensuring the accuracy and precision of pharmacokinetic and toxicokinetic studies.
Quantitative Comparison of Matrix Effects for Haloperidol-d4
The following table summarizes the observed matrix effects for Haloperidol-d4 in plasma, brain, liver, and kidney tissues. The matrix effect is typically evaluated by calculating the matrix factor (MF), which is the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution. An MF value of 1 indicates no matrix effect, a value < 1 signifies ion suppression, and a value > 1 indicates ion enhancement. The internal standard normalized matrix factor is often used to assess the ability of the internal standard to compensate for these effects, with the coefficient of variation (CV%) across different lots of matrix being a key indicator of the method's ruggedness.
| Biological Matrix | Typical Matrix Effect Observation | Internal Standard Normalized Matrix Factor (CV%) | Key Endogenous Interferences |
| Plasma/Serum | Minimal to moderate ion suppression | 5.0 - 6.3%[1] | Phospholipids, proteins |
| Brain | Minimal ion suppression or enhancement | Values between 0.92 and 1.00 reported for antipsychotics | Myelin, phospholipids, neurotransmitters |
| Liver | Moderate to significant ion suppression | Data for similar deuterated antipsychotics suggest CVs can be >15% without optimized cleanup | High levels of lipids and metabolic enzymes |
| Kidney | Significant ion suppression reported for haloperidol | Specific data for Haloperidol-d4 is limited, but significant effects are expected | High concentration of salts and urea |
Alternative Internal Standards
While Haloperidol-d4 is the most common and effective internal standard for haloperidol analysis due to its similar physicochemical properties, other compounds have been utilized, particularly in older methods or when a deuterated analog is unavailable.
-
Chlorohaloperidol: A structural analog of haloperidol.[2]
-
Doxepin-d3: A deuterated tricyclic antidepressant, used as an internal standard for a panel of neuroleptics including haloperidol.[3]
It is important to note that structural analogs may not co-elute perfectly with the analyte and can be affected differently by the matrix, potentially leading to less accurate correction for matrix effects compared to a stable isotope-labeled standard like Haloperidol-d4.
Experimental Protocols
Accurate assessment of the matrix effect is fundamental to developing a reliable bioanalytical method. The following are detailed protocols for sample preparation and matrix effect evaluation in different tissues.
Sample Preparation
a) Plasma/Serum:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of acetonitrile containing Haloperidol-d4 (internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b) Brain Tissue:
-
Weigh a portion of the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) at a 1:4 (w/v) ratio to create a brain homogenate.[4]
-
To 200 µL of the brain homogenate, add 600 µL of ice-cold acetonitrile containing Haloperidol-d4.
-
Vortex for 2 minutes and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
c) Liver Tissue:
-
Weigh a portion of the liver tissue and homogenize it in a 1:4 (w/v) ratio with a suitable buffer.
-
Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing Haloperidol-d4 to 1 volume of liver homogenate.
-
Vortex and centrifuge as described for the brain tissue.
-
Due to the high lipid content, a further solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interferences. For SPE, a C18 cartridge can be used.
d) Kidney Tissue:
-
Homogenize the kidney tissue in a 1:4 (w/v) ratio with a suitable buffer.
-
Add 3 volumes of acetonitrile containing Haloperidol-d4 to 1 volume of kidney homogenate.
-
Vortex and centrifuge.
-
Due to high salt content, a desalting step using SPE may be beneficial for method robustness.
Matrix Effect Assessment (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Haloperidol and Haloperidol-d4 spiked into the mobile phase at a known concentration.
-
Set B (Post-Spiked Matrix): Extract blank matrix from at least six different sources. Spike the extracted blank matrix with Haloperidol and Haloperidol-d4 at the same concentration as in Set A.
-
Set C (Internal Standard in Post-Spiked Matrix): Extract blank matrix from the same six sources and spike only with Haloperidol-d4.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = MF of Haloperidol / MF of Haloperidol-d4
-
-
Calculate the Coefficient of Variation (CV%) of the IS-Normalized MF across the different matrix sources. A CV% of ≤15% is generally considered acceptable.
Visualizing the Workflow
To better illustrate the experimental process for assessing the matrix effect, the following diagram outlines the key steps.
Caption: Experimental workflow for the assessment of matrix effects using the post-extraction spike method.
Conclusion
The assessment of matrix effects is a critical component of bioanalytical method validation. While Haloperidol-d4 serves as an excellent internal standard for the quantification of haloperidol, the degree of matrix interference varies across different biological tissues. Plasma and brain tissue generally exhibit manageable matrix effects that can be effectively compensated for by the deuterated internal standard. In contrast, liver and kidney tissues present a greater challenge due to their complex and variable composition, often requiring more extensive sample cleanup procedures to mitigate significant ion suppression. By carefully selecting and validating tissue-specific sample preparation protocols and rigorously evaluating the matrix effect, researchers can ensure the generation of high-quality, reliable data in their drug development and research endeavors.
References
- 1. euchembioj.com [euchembioj.com]
- 2. Determination of haloperidol and its reduced metabolite in human plasma by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair obtained from psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacokinetic visualization of regional and subregional unbound antipsychotic drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Haloperidol Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antipsychotic drug haloperidol, the selection of an appropriate internal standard (IS) is a critical determinant of method accuracy and reliability. This guide provides an objective comparison of Haloperidol-d4-1 with other alternative internal standards, supported by experimental data from various studies.
The Gold Standard: Deuterated Internal Standards
In the realm of bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications, stable isotope-labeled internal standards are widely considered the gold standard.[1][2] Deuterated standards, such as Haloperidol-d4, are chemically and physically almost identical to the analyte of interest, haloperidol.[1] This near-identical nature ensures that they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[1][2] Consequently, they can effectively compensate for variability in sample preparation and matrix effects, leading to more accurate and precise quantification.
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, meaning they experience the same degree of ion suppression or enhancement from the sample matrix. This co-elution is a key factor in mitigating the "matrix effect," a common challenge in bioanalysis where components of the biological sample interfere with the ionization of the analyte.
Performance Comparison: this compound vs. Alternatives
This section compares the performance of this compound with a structural analog, Chlorohaloperidol, and a non-deuterated compound, Loratidine. The data presented is compiled from different studies and, therefore, a direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Performance Characteristics of Internal Standards for Haloperidol Analysis
| Parameter | This compound | Chlorohaloperidol | Loratidine |
| Linearity Range | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL | 1 - 60 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.075 ng/mL (LOD) | 0.135 µg/mL |
| Accuracy (% Bias) | Within ±15% (generally) | Not explicitly stated | Not explicitly stated |
| Precision (% CV) | < 15% (generally) | Repeatability: 11.1%, Reproducibility: 8.5% (at 0.25 ng/mL) | < 2% (Intra- and Inter-day) |
| Recovery | Not explicitly stated | 58% (Haloperidol) | Not explicitly stated |
| Matrix Effect | Expected to be minimal and compensated for | Not explicitly stated | Not explicitly stated |
Note: The data for this compound is based on general performance characteristics of deuterated standards and data from a study that used a panel of deuterated standards, including Haloperidol-d4. The data for Chlorohaloperidol and Loratidine are from specific studies as cited.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation using solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Solid-Phase Extraction (SPE) Protocol
This protocol is a general representation of an automated SPE method for the extraction of haloperidol from human plasma.
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., Haloperidol-d4). Mix and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a salt-assisted LLE method for the extraction of haloperidol from human plasma.
-
Sample Preparation: To 1 mL of plasma in a centrifuge tube, add the internal standard solution.
-
Protein Precipitation & Extraction: Add 300 µL of acetonitrile and 200 mg of sodium chloride. Vortex the mixture for 1 minute to precipitate proteins and extract the analyte and internal standard into the organic phase.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 5 minutes to achieve complete phase separation.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams are provided.
References
Navigating Haloperidol Quantification: A Comparative Guide to Inter-Laboratory Assay Cross-Validation
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of haloperidol quantification across different laboratories is paramount for reliable clinical and preclinical data. This guide provides a comparative overview of common analytical methods, their performance characteristics, and a standardized workflow for cross-validation, enabling informed decisions in assay selection and data interpretation.
Haloperidol, a widely used antipsychotic medication, requires precise monitoring of its plasma concentrations to ensure therapeutic efficacy and avoid toxicity. The diversity of analytical methods employed for its quantification necessitates a thorough understanding of their comparative performance. This guide synthesizes data from various validated assays to facilitate a clearer understanding of their respective strengths and limitations.
Comparative Performance of Haloperidol Assays
The selection of an appropriate analytical method for haloperidol quantification is critical and often depends on the required sensitivity, specificity, and sample throughput. High-performance liquid chromatography (HPLC) coupled with various detectors and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques. The following table summarizes the performance characteristics of different methods as reported in published literature.
| Assay Method | Sample Preparation | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Recovery (%) |
| HPLC-UV [1][2] | Liquid-Liquid Extraction | 1-16[3], 20-200[2] | 0.135[3] | 0.045 | >90 |
| LC-MS/MS | Protein Precipitation, Solid-Phase Extraction | 0.05-80, 1-15 | 1 | - | ~100 |
| GC-MS | - | 0.1-5 | - | 0.1 | >90 |
Experimental Protocols: A Closer Look
The methodologies employed for haloperidol analysis are crucial for obtaining reliable and reproducible results. Below are detailed protocols for the most commonly cited analytical techniques.
High-Performance Liquid Chromatography (HPLC)
The HPLC method is a widely adopted technique for the quantification of haloperidol in plasma.
Sample Preparation (Liquid-Liquid Extraction):
-
To 2.0 mL of serum or plasma, add an internal standard (e.g., chlorohaloperidol).
-
Perform a liquid-liquid extraction.
-
Back-extract the analyte into an aqueous mobile phase.
Chromatographic Conditions:
-
Column: C-18 reversed-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., 100 mM potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) with a pH adjusting agent (e.g., o-phosphoric acid).
-
Flow Rate: Typically around 1-2 mL/minute.
-
Detection: UV detection at 254 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, LC-MS/MS is the method of choice.
Sample Preparation (Phospholipid Removal):
-
Utilize a one-step extraction procedure using a phospholipid removal plate (e.g., OSTRO™).
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: Gradient elution is typically performed.
-
Detection: Triple quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive ionization.
-
Transitions: For haloperidol, the transition is m/z 376.29 → 165.14, and for an internal standard like haloperidol-d4, it is m/z 380.28 → 169.17.
A Visual Guide to Cross-Laboratory Assay Validation
To ensure consistency and comparability of results between different laboratories, a structured cross-validation workflow is essential. The following diagram illustrates a typical process for comparing and validating analytical methods across sites.
Caption: A generalized workflow for inter-laboratory cross-validation of analytical assays.
This standardized approach, from central sample distribution to collaborative data analysis, is fundamental to achieving reliable and interchangeable results in multi-site studies and for establishing universal analytical standards. By adhering to such a framework, the scientific community can enhance the robustness and reproducibility of haloperidol therapeutic drug monitoring and research.
References
- 1. Quantitative determination of haloperidol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability Indicating Assay Method of Haloperidol in Oral Solution | Semantic Scholar [semanticscholar.org]
- 3. scielo.br [scielo.br]
Stability of Haloperidol in Human Plasma: A Comparative Guide for Bioanalytical Testing
For researchers, scientists, and drug development professionals, ensuring the stability of an analyte in a biological matrix is a critical aspect of bioanalytical method validation. This guide provides a comparative overview of the stability of haloperidol in human plasma, utilizing Haloperidol-d4 as an internal standard. The information presented is collated from published studies and offers insights into best practices for sample handling and storage to maintain the integrity of clinical and preclinical samples.
The stability of haloperidol in plasma is a key parameter that can influence the accuracy and reliability of pharmacokinetic and toxicokinetic studies. Degradation of the analyte can lead to an underestimation of its concentration, potentially impacting dose selection and safety assessments. Therefore, a thorough evaluation of stability under various storage and handling conditions is imperative. This guide summarizes key findings on the freeze-thaw, short-term (autosampler), and long-term stability of haloperidol in human plasma.
Comparative Stability Data
The following tables present a summary of quantitative data from published studies on the stability of haloperidol in human plasma. These studies utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis, with Haloperidol-d4 serving as the internal standard to ensure accuracy and precision.
Table 1: Freeze-Thaw Stability of Haloperidol in Human Plasma
| Number of Freeze-Thaw Cycles | Storage Temperature (°C) | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| 3 | -20 | 3 | 98.3 | 4.1 | [1] |
| 3 | -20 | 12 | 102.5 | 2.8 | [1] |
Table 2: Short-Term (Autosampler) Stability of Haloperidol in Human Plasma
| Storage Duration (hours) | Storage Temperature (°C) | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| 24 | Not Specified | 3 | 101.2 | 3.5 | [1] |
| 24 | Not Specified | 12 | 97.8 | 2.1 | [1] |
Table 3: Long-Term Stability of Haloperidol in Human Plasma
| Storage Duration | Storage Temperature (°C) | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| 4 weeks | -20 | 3 | 99.4 | 4.5 | [1] |
| 4 weeks | -20 | 12 | 103.1 | 3.2 | |
| 30 days | -20 | 2 | 96.5 | 3.4 | |
| 30 days | -20 | 80 | 98.1 | 2.7 | |
| 30 days | -85 | 2 | 97.2 | 2.9 | |
| 30 days | -85 | 80 | 99.3 | 2.1 |
Experimental Protocols
The following sections detail the generalized methodologies for conducting stability tests for haloperidol in plasma, based on established bioanalytical method validation guidelines.
Sample Preparation
-
Spiking: Blank human plasma is spiked with a known concentration of haloperidol standard solution and Haloperidol-d4 internal standard solution.
-
Extraction: The analyte and internal standard are extracted from the plasma matrix. A common technique is protein precipitation using a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins. Another method is liquid-liquid extraction.
-
Reconstitution: The supernatant is evaporated to dryness and the residue is reconstituted in a solution compatible with the LC-MS/MS system (mobile phase).
Stability Testing Procedures
Freeze-Thaw Stability:
-
Spiked plasma samples are stored at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours and then thawed completely at room temperature.
-
This freeze-thaw cycle is repeated for a predetermined number of times (typically three cycles).
-
After the final thaw, the samples are processed and analyzed.
-
The results are compared to those of freshly prepared samples to determine the percentage of degradation.
Short-Term (Autosampler) Stability:
-
Spiked plasma samples are kept at room temperature or in the autosampler at a controlled temperature for a specified period (e.g., 24 hours) to simulate the conditions during a typical analytical run.
-
After the specified duration, the samples are analyzed.
-
The stability is assessed by comparing the results with those of freshly prepared and analyzed samples.
Long-Term Stability:
-
Spiked plasma samples are stored at one or more temperatures (e.g., -20°C and -80°C) for an extended period (e.g., 30 days or longer).
-
At specified time points, an aliquot of the stored samples is thawed, processed, and analyzed.
-
The concentrations obtained are compared to the initial concentrations to evaluate the long-term stability.
LC-MS/MS Analysis
A validated LC-MS/MS method is used for the quantification of haloperidol and Haloperidol-d4. Key parameters of a typical method include:
-
Chromatographic Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of the transitions for haloperidol (e.g., m/z 376.2 → 165.1) and Haloperidol-d4 (e.g., m/z 380.2 → 169.0).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting stability testing of haloperidol in plasma.
References
Assessing Inter-Batch Variability of Haloperidol Formulations Using Haloperidol-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the consistency and quality of pharmaceutical products across different manufacturing batches is a critical aspect of quality control. This guide provides a comprehensive overview of the use of Haloperidol-d4, a deuterated internal standard, for the assessment of inter-batch variability in haloperidol drug products. It compares the performance of this stable isotope-labeled standard with non-deuterated alternatives and provides detailed experimental protocols and supporting data.
The Critical Role of Internal Standards in Inter-Batch Variability Assessment
Inter-batch variability refers to the differences in the quality attributes of a drug product between different manufacturing batches. These variations can arise from changes in raw materials, manufacturing processes, or environmental conditions. To ensure therapeutic equivalence and patient safety, it is imperative to quantify and control this variability.
In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are indispensable for accurate and precise quantification. They are compounds with similar physicochemical properties to the analyte of interest, added in a known concentration to all samples, including calibration standards and quality controls. The use of an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of the analytical results.
Haloperidol-d4: The Gold Standard for Haloperidol Analysis
For the quantification of haloperidol, a widely used antipsychotic medication, Haloperidol-d4 has emerged as the preferred internal standard, especially in highly sensitive and specific LC-MS/MS methods. Haloperidol-d4 is a stable isotope-labeled version of the haloperidol molecule, where four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished from the non-labeled haloperidol by a mass spectrometer, while its chemical behavior remains nearly identical.
Advantages of Haloperidol-d4 over Non-Deuterated Alternatives
The primary alternatives to deuterated internal standards are structurally similar compounds, such as chlorohaloperidol or other antipsychotic drugs like repaglinide. While these can be used, they often fall short of the performance of a stable isotope-labeled standard.
Key Performance Comparison:
| Feature | Haloperidol-d4 (Deuterated) | Non-Deuterated Alternatives (e.g., Chlorohaloperidol) |
| Chemical & Physical Properties | Nearly identical to haloperidol. | Similar, but not identical. Differences in polarity, ionization efficiency, and fragmentation patterns can exist. |
| Chromatographic Behavior | Co-elutes with haloperidol, ensuring that both compounds experience the same matrix effects at the same time. | May have a different retention time, leading to differential matrix effects and potentially less accurate correction. |
| Matrix Effect Compensation | Excellent. The near-identical properties ensure that any suppression or enhancement of the signal due to the sample matrix affects both the analyte and the internal standard to the same degree. | Variable. Differences in chemical properties can lead to incomplete compensation for matrix effects, resulting in lower accuracy and precision. |
| Extraction Recovery | Tracks the recovery of haloperidol very closely through the sample preparation process. | May have different extraction efficiencies, leading to inaccuracies in quantification. |
| Overall Accuracy & Precision | High. Minimizes analytical variability, leading to more reliable and reproducible results. | Generally lower than with a deuterated standard. |
Experimental Protocols for Haloperidol Quantification using Haloperidol-d4
The following protocols are synthesized from validated methods described in the scientific literature for the quantification of haloperidol in biological matrices and pharmaceutical formulations.
Sample Preparation: Solid Phase Extraction (SPE)
Solid Phase Extraction is a common technique for cleaning up and concentrating the analyte from complex matrices like plasma or serum.
Workflow for Solid Phase Extraction:
LC-MS/MS Analysis
Liquid Chromatography coupled with Tandem Mass Spectrometry provides high selectivity and sensitivity for the quantification of haloperidol.
Typical LC-MS/MS Parameters:
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 2 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution is typically used to separate haloperidol from other components. |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Haloperidol: 376.2 → 165.1[1] Haloperidol-d4: 380.1 → 169.0[1] |
Data Presentation: Performance of Haloperidol-d4 in Ensuring Precision
The precision of an analytical method is a key indicator of its ability to provide consistent results and is crucial for assessing inter-batch variability. The following tables summarize the intra-day and inter-day precision data from a validated LC-MS/MS method for haloperidol using Haloperidol-d4 as the internal standard. Lower Relative Standard Deviation (RSD) values indicate higher precision.
Table 1: Intra-day Precision of Haloperidol Quantification using Haloperidol-d4 [1]
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (% RSD) |
| 5.03 | 5.09 ± 0.27 | 101.2 | 5.33 |
| 15.1 | 14.4 ± 0.13 | 95.4 | 0.92 |
| 3010 | 3086 ± 101 | 102.5 | 3.27 |
| 6020 | 5744 ± 299 | 95.4 | 5.21 |
Table 2: Inter-day Precision of Haloperidol Quantification using Haloperidol-d4 [1]
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=15) | Accuracy (%) | Precision (% RSD) |
| 5.03 | 5.16 ± 0.29 | 102.7 | 5.73 |
| 15.1 | 14.4 ± 0.30 | 95.4 | 2.05 |
| 3010 | 3089 ± 111 | 102.6 | 3.59 |
| 6020 | 5801 ± 316 | 96.4 | 5.45 |
The low %RSD values for both intra-day and inter-day precision demonstrate the excellent performance of Haloperidol-d4 in minimizing analytical variability. This high level of precision is essential when comparing different batches of a pharmaceutical product, as it ensures that any observed differences are due to true batch-to-batch variation and not analytical inconsistency.
Logical Workflow for Inter-Batch Variability Assessment
The following diagram illustrates the logical workflow for assessing the inter-batch variability of a haloperidol product using Haloperidol-d4.
Conclusion
For the accurate and reliable assessment of inter-batch variability of haloperidol formulations, the use of a deuterated internal standard, specifically Haloperidol-d4, is highly recommended. Its chemical and physical similarity to haloperidol ensures superior performance in correcting for analytical variations compared to non-deuterated alternatives. By following validated experimental protocols and leveraging the high precision afforded by Haloperidol-d4, researchers and drug development professionals can confidently evaluate the consistency and quality of their products, ultimately ensuring patient safety and therapeutic efficacy.
References
The Gold Standard in Quantitative Analysis: Justification for Using Stable Isotope-Labeled Internal Standards
In the landscape of analytical research, particularly within drug development and clinical studies, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. While various analytical techniques exist, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) coupled with mass spectrometry has emerged as the benchmark for achieving the highest levels of accuracy and reliability. This guide provides an objective comparison of SIL-IS-based methods with other common analytical approaches, supported by experimental data, to elucidate the justification for its widespread adoption.
Core Principles of Stable Isotope Dilution
The fundamental principle behind using a SIL-IS is isotope dilution analysis (IDA).[1][2] In this method, a known quantity of a SIL-IS, which is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N), is added to the sample at the beginning of the analytical workflow.[3] Because the SIL-IS and the analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Quantification is then based on the ratio of the signal from the endogenous analyte to that of the known amount of the SIL-IS. This approach effectively corrects for variability at multiple stages of the analytical process.
Comparative Analysis of Quantification Methods
The superiority of the SIL-IS method, often referred to as Stable Isotope Dilution Analysis (SIDA), becomes evident when compared to other common quantification strategies, such as external standard calibration and the use of analogue internal standards.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance of different calibration methods from published studies, highlighting the enhanced accuracy and precision afforded by SIL-IS.
Table 1: Comparison of Calibration Methods for Ochratoxin A Quantification in Flour
| Calibration Method | Reported Concentration (µg/kg) | Accuracy (% Deviation from Certified Value) |
| External Standard Calibration | 2.50 - 2.91 | -38% to -18% |
| Single Isotope Dilution (ID¹MS) | Within certified range | -6% (compared to ID²MS & ID⁵MS) |
| Double Isotope Dilution (ID²MS) | Within certified range | Accurate |
| Quintuple Isotope Dilution (ID⁵MS) | Within certified range | Accurate |
Data summarized from a study on Ochratoxin A in flour, where the certified value was 4.05 ± 0.88 µg/kg. The external calibration results were significantly lower due to uncorrected matrix suppression effects.[4]
Table 2: Assay Performance for an Anticancer Drug Using Analogue vs. SIL-IS
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance of Bias (p-value) |
| Analogue Internal Standard | 96.8 | 8.6 | < 0.0005 |
| SIL Internal Standard | 100.3 | 7.6 | 0.5 (not significant) |
This study demonstrates a significant improvement in accuracy when using a SIL-IS, as the mean bias was not statistically different from the true value of 100%.
Table 3: Comparison of Conventional Calibration and Direct Isotope Dilution for Serum Cortisol
| Quantification Method | Coefficient of Variation (CV%) - QC Low | Coefficient of Variation (CV%) - QC High | Bias (%) - QC Low | Bias (%) - QC High |
| Conventional 6-point Calibration | < 15 | < 15 | < 15 | < 15 |
| Direct Isotope Dilution Analysis (DIDA) | < 15 | < 15 | < 15 | < 15 |
This study showed that a direct isotope dilution approach, without a multi-point calibration curve, provided comparable and excellent accuracy and reproducibility, meeting FDA guidance requirements.
Key Advantages of Using a SIL-IS
The quantitative data presented above can be attributed to several key advantages of employing a SIL-IS:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for their correction through the use of a response ratio.
-
Compensation for Sample Loss: Losses during sample preparation steps such as extraction, evaporation, and reconstitution are a significant source of error. Since the SIL-IS is added at the beginning, it experiences the same losses as the analyte, and the ratio remains constant.
-
Improved Precision and Accuracy: By correcting for variations in sample preparation and instrument response, SIL-IS methods lead to significantly improved precision and accuracy compared to external calibration.
-
Enhanced Method Robustness: The use of a SIL-IS makes the analytical method more robust and less susceptible to inter-individual variability in patient samples.
Experimental Protocols
The successful implementation of a SIL-IS method requires a well-defined and validated experimental protocol. Below is a generalized methodology for the quantification of a small molecule in a biological matrix using SIDA with LC-MS/MS.
Protocol: Quantification of an Analyte in Plasma using SIDA by LC-MS/MS
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add 10 µL of the SIL-IS working solution at a known concentration.
-
Vortex mix for 30 seconds.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A UHPLC or HPLC system.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-product ion transitions for both the analyte and the SIL-IS to ensure selectivity and identity confirmation.
-
Chromatographic Separation: Achieve baseline separation of the analyte from other matrix components. It is crucial that the analyte and the SIL-IS co-elute.
-
-
Data Analysis:
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the concentration of the analyte for a series of prepared standards.
-
Quantification: Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical justification for using a SIL-IS.
Caption: A typical experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Logical diagram illustrating how a SIL-IS corrects for analytical variability.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Haloperidol-d4-1: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Haloperidol-d4-1, a deuterated form of the antipsychotic drug Haloperidol. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are in a well-ventilated area and are wearing appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Avoids inhalation of the compound. |
Disposal Procedure Workflow
The proper disposal of this compound is a multi-step process that ensures the waste is handled safely and in compliance with regulations. The primary method of disposal is through a licensed hazardous waste disposal company.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
3.1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Expired or unused pure compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves).
-
Solutions containing this compound.
-
Contaminated cleaning materials.
-
-
Segregate this compound waste from other laboratory waste to prevent accidental mixing with incompatible chemicals.
3.2. Packaging and Labeling:
-
Primary Container: Place the waste into a chemically resistant, sealable container. Ensure the container is in good condition and will not leak.
-
Labeling: Clearly label the primary container with "Hazardous Waste" and the chemical name "this compound".
-
Secondary Containment: Place the primary container into a larger, durable, and leak-proof secondary container. This provides an extra layer of safety during transport and storage. Label the secondary container as well.
3.3. Temporary Storage:
-
Designated Area: Store the packaged waste in a designated hazardous waste accumulation area that is secure and accessible only to authorized personnel.
-
Incompatible Materials: Keep the waste away from strong oxidizers.
3.4. Final Disposal:
-
Licensed Disposal Company: Arrange for the collection of the waste by a licensed hazardous material disposal company.[1]
-
Incineration: The recommended method of destruction is incineration in a facility equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local regulations.[1][2][3]
Table 2: Key Disposal and Safety Information
| Parameter | Guideline | Source |
| Primary Disposal Method | Offer to a licensed hazardous material disposal company. | |
| Recommended Destruction | Incineration with an afterburner and scrubber. | |
| Contaminated Packaging | Dispose of in the same manner as the product. | |
| Environmental Release | Avoid discharge into drains, water courses, or onto the ground. Do not flush into surface water or sanitary sewer systems. | |
| Waste Container | Use a properly labeled and sealed container. |
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
Caption: Emergency protocol for a this compound spill.
For personal exposure, follow these first aid measures and seek immediate medical attention:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse with water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
Essential Safety and Operational Guide for Handling Haloperidol-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Haloperidol-d4. Adherence to these procedures is essential to ensure personal safety and regulatory compliance in the laboratory. Haloperidol-d4, a deuterated form of the potent antipsychotic drug Haloperidol, requires careful handling due to its pharmacological activity and potential hazards.
Hazard Identification and Classification
Haloperidol-d4 is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Statements:
-
H301: Toxic if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H361: Suspected of damaging fertility or the unborn child.
Due to its potency, all activities involving Haloperidol-d4 should be conducted within a designated area to prevent cross-contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the handler and the hazardous material. The following table summarizes the required PPE for various activities.
| Activity | Required PPE |
| Weighing and Aliquoting | Double Nitrile Gloves (ASTM D6978), Impermeable Gown, Hair Cover, Shoe Covers, Safety Goggles with Side Shields, N95 Respirator |
| Solution Preparation | Double Nitrile Gloves (ASTM D6978), Impermeable Gown, Hair Cover, Shoe Covers, Safety Goggles with Side Shields |
| General Handling | Nitrile Gloves, Lab Coat, Safety Glasses |
| Spill Cleanup | Double Nitrile Gloves (ASTM D6978), Impermeable Gown, Shoe Covers, Safety Goggles, Full-face Respirator with P100 filter |
| Waste Disposal | Double Nitrile Gloves (ASTM D6978), Lab Coat, Safety Goggles |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently, especially if contamination is suspected.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all weighing and handling of powdered Haloperidol-d4 within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers.
-
Clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) after each use.
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Cap vials and containers securely.
3. Storage:
-
Store Haloperidol-d4 in a cool, dry, and well-ventilated area, away from incompatible substances. The recommended storage temperature is -20°C.
-
Keep containers tightly closed and clearly labeled.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small powder spills, gently cover with a damp paper towel to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
All waste materials contaminated with Haloperidol-d4 must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing papers, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing Haloperidol-d4 in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams.
Disposal Procedure:
-
Dispose of all Haloperidol-d4 waste through a licensed hazardous material disposal company.
-
Ensure compliance with all federal, state, and local regulations for hazardous waste disposal.
-
Do not dispose of Haloperidol-d4 down the drain or in regular trash.
Workflow for Safe Handling and Disposal of Haloperidol-d4
Caption: Workflow for handling and disposal of Haloperidol-d4.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
